molecular formula C24H24N6O2 B15610211 FM-381

FM-381

Número de catálogo: B15610211
Peso molecular: 428.5 g/mol
Clave InChI: GJMZWYLOARVASY-NTCAYCPXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CHEMBL4564280 is a Unknown drug.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(E)-2-cyano-3-[5-(3-cyclohexyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl)furan-2-yl]-N,N-dimethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-29(2)24(31)15(13-25)12-17-8-9-20(32-17)23-28-19-14-27-22-18(10-11-26-22)21(19)30(23)16-6-4-3-5-7-16/h8-12,14,16H,3-7H2,1-2H3,(H,26,27)/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMZWYLOARVASY-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=CC1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C(=C/C1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Covalent Reversible Inhibition Mechanism of FM-381

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of FM-381, a potent and highly selective covalent reversible inhibitor of Janus kinase 3 (JAK3). The content herein is intended to furnish researchers and drug development professionals with a comprehensive understanding of its inhibitory mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Inhibition Mechanism: Reversible Covalency

This compound exerts its inhibitory effect on JAK3 through a sophisticated mechanism of covalent reversible inhibition . This mode of action combines the high potency and extended duration of action typical of covalent inhibitors with the improved safety profile of reversible binders.[1][2] The key to this mechanism lies in the chemical reactivity of this compound's electrophilic "warhead" and its interaction with a specific amino acid residue within the ATP-binding site of JAK3.

The molecule's cyano-acrylamide moiety is the reactive group responsible for forming a covalent bond.[3][4] This group acts as a Michael acceptor, where the β-carbon is susceptible to nucleophilic attack.[5][6] Within the JAK3 active site, this attack is carried out by the thiol group of a unique and strategically located cysteine residue at position 909 (Cys909) .[1][7]

The formation of the covalent bond between this compound and Cys909 is a thia-Michael addition reaction .[5] This reaction is illustrated below:

G cluster_reaction Thia-Michael Addition FM381 This compound (Cyano-acrylamide) TransitionState Reversible Transition State FM381->TransitionState kon JAK3_Cys909 JAK3 (Cys909-SH) JAK3_Cys909->TransitionState CovalentAdduct Covalent Adduct (this compound-S-Cys909) TransitionState->CovalentAdduct CovalentAdduct->TransitionState koff

Caption: Reversible covalent bond formation between this compound and JAK3 Cys909.

The reversibility of this covalent bond is a critical feature of this compound's mechanism. The presence of the electron-withdrawing nitrile group on the α-carbon of the acrylamide (B121943) increases the acidity of the α-proton in the covalent adduct.[3][8] This facilitates a reverse β-elimination reaction , allowing the inhibitor to dissociate from the enzyme.[5] This dynamic equilibrium between bond formation (kon) and breakage (koff) contributes to the inhibitor's favorable pharmacological profile, minimizing the risk of permanent off-target modifications.[1][2]

Quantitative Analysis of this compound Inhibition

The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound against JAK Family Kinases

KinaseIC50 (nM)IC50 (pM)Selectivity over JAK3
JAK3 0.154[9]127[3][7][10][11][12]-
JAK1 52[9]-~338-fold
JAK2 346[9]-~2247-fold
TYK2 459[9]-~2981-fold

Table 2: Cellular Activity and Residence Time of this compound

ParameterValueCell Line/System
EC50 (BRET Assay) 100 nM[9][11]HeLa cells[2]
Residence Time ~60 minutes[2][9]Full-length JAK3 in BRET assay[9]

Experimental Protocols

The characterization of this compound's inhibitory activity involves several key experimental methodologies. Detailed protocols for these assays are provided below.

Radiometric Kinase Assay (for IC50 determination)

This assay quantifies the enzymatic activity of the kinase by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate peptide.

Protocol:

  • Prepare Assay Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, DTT, and BSA.

  • Enzyme and Substrate Preparation: Dilute recombinant JAK kinase domain and a suitable substrate peptide (e.g., a poly(Glu, Tyr) peptide) in the assay buffer.

  • Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

  • Reaction Initiation: In a 96-well plate, combine the kinase, substrate, and varying concentrations of this compound. Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Signal Detection: Transfer a portion of the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper). Wash the filters to remove unincorporated [γ-³³P]ATP. Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Bioluminescence Resonance Energy Transfer (BRET) Assay (for cellular EC50 and residence time)

The NanoBRET™ assay is a live-cell assay that measures the engagement of an inhibitor with its target protein.

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa) and transfect with a vector encoding a fusion of the target kinase (JAK3) and NanoLuc® luciferase.

  • Cell Plating: Seed the transfected cells into a 96-well plate.

  • Inhibitor Treatment: Add serial dilutions of this compound to the cells and incubate.

  • Tracer Addition: Add a fluorescently labeled tracer that binds to the kinase.

  • BRET Measurement: Add the NanoBRET™ substrate and measure the BRET signal (the ratio of tracer emission to luciferase emission) using a plate reader.

  • EC50 Determination: A decrease in the BRET signal indicates displacement of the tracer by the inhibitor. Plot the BRET ratio against the inhibitor concentration to determine the EC50.

  • Residence Time (Washout Experiment):

    • Treat cells with a high concentration of this compound to achieve target saturation.

    • Remove the inhibitor by washing the cells.

    • At various time points after washout, add the fluorescent tracer and measure the BRET signal.

    • The rate of signal recovery reflects the dissociation rate of the inhibitor, from which the residence time can be calculated.

Cellular STAT Phosphorylation Assay

This assay assesses the ability of this compound to inhibit the downstream signaling of the JAK-STAT pathway in a cellular context.

Protocol:

  • Cell Culture and Starvation: Culture immune cells (e.g., human CD4+ T cells) and serum-starve them to reduce basal signaling.[1]

  • Inhibitor Pre-incubation: Treat the cells with various concentrations of this compound or a DMSO control for a defined period (e.g., 1 hour).[1]

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the JAK3 pathway (e.g., IL-2 to induce STAT5 phosphorylation) for a short duration (e.g., 30 minutes).[1][11]

  • Cell Lysis: Lyse the cells to extract total protein.[1]

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.[1]

    • Probe the membrane with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.

    • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescence detection system.[1]

  • Data Analysis: Quantify the band intensities for pSTAT5 and total STAT5. Normalize the pSTAT5 signal to the total STAT5 signal to determine the extent of inhibition at different this compound concentrations.

Visualizing the Impact of this compound on the JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation.[11][13] JAK3 plays a pivotal role in signaling from common gamma chain (γc) cytokine receptors.

G cluster_pathway JAK3-STAT Signaling Pathway cluster_inhibition Inhibition by this compound Cytokine Cytokine (e.g., IL-2) Receptor γc Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT5 STAT5 JAK1->STAT5 Phosphorylation JAK3->STAT5 Phosphorylation pSTAT5 pSTAT5 STAT5->pSTAT5 Dimer pSTAT5 Dimer pSTAT5->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene FM381 This compound FM381->JAK3

Caption: Inhibition of the JAK3-STAT5 signaling pathway by this compound.

Upon cytokine binding, the associated JAKs (in this case, JAK1 and JAK3) are activated and phosphorylate each other and the receptor. This creates docking sites for STAT proteins, which are then phosphorylated by the activated JAKs. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene transcription.[7][13] this compound selectively binds to and inhibits the kinase activity of JAK3, thereby blocking the phosphorylation of STAT5 and interrupting the downstream signaling cascade.[9][11]

Experimental Workflow for Characterizing a Covalent Reversible Inhibitor

The following diagram outlines a typical workflow for the discovery and characterization of a covalent reversible inhibitor like this compound.

G cluster_workflow Inhibitor Characterization Workflow Start Compound Synthesis BiochemicalAssay Biochemical Assays (e.g., Radiometric Assay) Start->BiochemicalAssay IC50 Determine IC50 & Selectivity BiochemicalAssay->IC50 CellularAssay Cell-Based Assays (e.g., BRET, pSTAT) IC50->CellularAssay EC50_RT Determine EC50 & Residence Time CellularAssay->EC50_RT StructuralBiology Structural Biology (X-ray Crystallography) EC50_RT->StructuralBiology BindingMode Elucidate Binding Mode StructuralBiology->BindingMode InVivo In Vivo Studies BindingMode->InVivo PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD End Lead Optimization PK_PD->End

Caption: A typical workflow for characterizing a covalent reversible inhibitor.

This comprehensive approach, from initial biochemical screening to in vivo evaluation, is essential for validating the mechanism of action and therapeutic potential of novel covalent reversible inhibitors.

References

FM-381's Covalent Engagement of Cys909 in JAK3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling and play a pivotal role in the regulation of the immune system.[1][2] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[1][3] While the ATP-binding sites of JAK family members are highly conserved, posing a challenge for the development of selective inhibitors, JAK3 possesses a unique cysteine residue (Cys909) in a solvent-accessible region of its active site.[4][5] This feature has been exploited to design potent and selective covalent inhibitors.

FM-381 is a potent, covalent reversible inhibitor of JAK3 that specifically targets this unique Cys909 residue.[6][7] Its mechanism of action involves the formation of a covalent bond with the thiol group of Cys909, leading to highly selective inhibition of JAK3 over other JAK family members.[4][5] This technical guide provides an in-depth overview of the binding of this compound to Cys909 of JAK3, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological and experimental workflows.

Data Presentation

The following tables summarize the quantitative data characterizing the potency and selectivity of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

KinaseIC50 (pM)Selectivity vs. JAK3 (fold)
JAK3127[6]-
JAK152,070410[6]
JAK2342,9002700[6]
TYK2457,2003600[6]

Table 2: Cellular Activity of this compound

AssayCell LineParameterValue (nM)
NanoBRET Target EngagementHEK293Apparent EC50100[7]
IL-2 Stimulated pSTAT5Human CD4+ T CellsEC50100[7]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the binding of this compound to Cys909 of JAK3 are provided below.

Biochemical Kinase Assay (Z'-Lyte)

This assay is used to determine the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human JAK3 kinase domain

  • Z'-Lyte Kinase Assay Kit (specific for the kinase)

  • ATP

  • Test compound (e.g., this compound)

  • Assay plates (e.g., 384-well)

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the assay plate, add the test compound, the kinase, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP at a concentration close to its Km for the specific kinase.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and add the development reagent.

  • Incubate for another period (e.g., 60 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence on a plate reader.

  • Calculate the percent inhibition based on controls (no inhibitor and no enzyme).

  • Determine the IC50 value by fitting the dose-response curve using appropriate software.[7]

NanoBRET™ Target Engagement Assay

This cellular assay measures the binding of a test compound to a target protein within intact cells.[6][8][9]

Materials:

  • HEK293 cells

  • Plasmid encoding JAK3-NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGene HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • Test compound (e.g., this compound)

  • White, opaque 96- or 384-well assay plates

  • Luminometer with 450 nm and 610 nm filters

Procedure:

  • Transfect HEK293 cells with the JAK3-NanoLuc® fusion vector and culture for 18-24 hours to allow for protein expression.[8]

  • Harvest and resuspend the cells in Opti-MEM.

  • Add the NanoBRET™ Tracer to the cells at a predetermined optimal concentration.

  • Dispense the cell-tracer mixture into the wells of the assay plate.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plate for 2 hours at 37°C in a CO2 incubator.[6][8]

  • Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

  • Read the plate on a luminometer, measuring both the donor (450 nm) and acceptor (610 nm) emission signals.

  • Calculate the BRET ratio (acceptor emission/donor emission).

  • Determine the EC50 value by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.[6]

Western Blot for Phospho-STAT5 (pSTAT5) Inhibition

This assay assesses the functional consequence of JAK3 inhibition in a cellular context by measuring the phosphorylation of its downstream target, STAT5.

Materials:

  • Human CD4+ T cells

  • IL-2

  • Test compound (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-pSTAT5, anti-total STAT5, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Isolate human CD4+ T cells from peripheral blood.

  • Pre-incubate the cells with various concentrations of the test compound or DMSO (vehicle control) for 1 hour.[6]

  • Stimulate the cells with IL-2 for 30 minutes to induce JAK3-mediated STAT5 phosphorylation.[6]

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against pSTAT5 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of pSTAT5 inhibition.

Mass Spectrometry for Covalent Adduct Confirmation

This technique provides direct evidence of the covalent bond formation between the inhibitor and the target protein.

Materials:

  • Purified JAK3 protein

  • Test compound (e.g., this compound)

  • Mass spectrometer (e.g., ESI-Q-TOF)

  • Liquid chromatography system

  • Digestion enzyme (e.g., trypsin) for bottom-up analysis

Procedure (Intact Protein Analysis - Top-Down):

  • Incubate the purified JAK3 protein with an excess of the test compound for a specified time (e.g., 30 minutes at 4°C).[7]

  • Remove the unbound inhibitor using a desalting column or size-exclusion chromatography.

  • Analyze the intact protein-inhibitor complex by LC-MS.

  • Deconvolute the resulting mass spectrum to determine the molecular weight of the complex.

  • A mass increase corresponding to the molecular weight of the inhibitor confirms covalent binding.[10]

Procedure (Peptide Mapping - Bottom-Up):

  • After incubation of JAK3 with the inhibitor, denature, reduce, and alkylate the protein.

  • Digest the protein into smaller peptides using a protease like trypsin.

  • Analyze the peptide mixture by LC-MS/MS.

  • Search the MS/MS data against the JAK3 protein sequence to identify peptides.

  • Specifically look for a peptide containing Cys909 with a mass modification corresponding to the addition of the inhibitor.

  • The fragmentation pattern of the modified peptide in the MS/MS spectrum will confirm the exact site of covalent modification.

X-ray Crystallography

This method provides a high-resolution, three-dimensional structure of the protein-inhibitor complex, visually confirming the covalent bond and detailing the binding interactions.

Materials:

  • Highly pure and concentrated JAK3 kinase domain protein

  • Test compound (e.g., this compound)

  • Crystallization screens and reagents

  • X-ray diffraction equipment (synchrotron source preferred)

Procedure:

  • Co-express and purify the human JAK3 kinase domain.[7]

  • Incubate the purified protein with the test compound to form the covalent complex.

  • Screen for crystallization conditions using vapor diffusion (hanging drop or sitting drop) methods.

  • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Cryo-protect the crystals and collect X-ray diffraction data.

  • Process the diffraction data and solve the crystal structure by molecular replacement using a known JAK3 structure as a search model.

  • Refine the structure and model the inhibitor into the electron density map.

  • The resulting structure will show the covalent linkage between the inhibitor and the Cys909 residue.[7]

Mandatory Visualizations

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor (γc chain) JAK1 JAK1 CytokineReceptor->JAK1 2. Dimerization & Activation JAK3 JAK3 CytokineReceptor->JAK3 2. Dimerization & Activation JAK1->JAK3 Trans-phosphorylation Cys909 Cys909 STAT5_inactive STAT5 (inactive) JAK3->STAT5_inactive 3. Phosphorylation Cytokine Cytokine (e.g., IL-2) Cytokine->CytokineReceptor 1. Binding STAT5_active p-STAT5 (active dimer) STAT5_inactive->STAT5_active 4. Dimerization Nucleus Nucleus STAT5_active->Nucleus 5. Translocation GeneTranscription Gene Transcription (Immune Response) Nucleus->GeneTranscription 6. Modulation FM381 This compound FM381->Cys909 Inhibition (Covalent Binding) Covalent_Adduct_Workflow cluster_sample_prep Sample Preparation cluster_top_down Top-Down Analysis cluster_bottom_up Bottom-Up Analysis Protein Purified JAK3 Protein Incubation Incubation (Formation of Covalent Complex) Protein->Incubation Inhibitor This compound Inhibitor->Incubation LC_MS LC-MS (Intact Mass) Incubation->LC_MS Direct Analysis Digestion Proteolytic Digestion (Trypsin) Incubation->Digestion Further Processing Deconvolution Deconvolution LC_MS->Deconvolution Mass_Shift Mass Shift Confirmation Deconvolution->Mass_Shift LC_MSMS LC-MS/MS (Peptide Fragments) Digestion->LC_MSMS Database_Search Database Search LC_MSMS->Database_Search Modified_Peptide Identification of Modified Peptide (Cys909-FM-381) Database_Search->Modified_Peptide

References

Unveiling the Precision of a JAK3 Inhibitor: A Technical Guide to the Selectivity Profile of FM-381

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the selectivity profile of FM-381, a potent and reversible covalent inhibitor of Janus kinase 3 (JAK3). By targeting a unique cysteine residue (Cys909) in the gatekeeper position, this compound achieves remarkable selectivity within the JAK family and across the broader kinome.[1][2][3] This document details the quantitative measures of its inhibitory activity, the experimental protocols employed for its characterization, and visual representations of its mechanism and the signaling pathways it modulates.

Quantitative Selectivity Profile of this compound

The inhibitory potency and selectivity of this compound have been rigorously evaluated against its primary target, JAK3, other members of the JAK family, and a wide panel of kinases. The following tables summarize the key quantitative data, offering a clear comparison of its activity.

TargetIC50 (nM)Selectivity over JAK1 (fold)Selectivity over JAK2 (fold)Selectivity over TYK2 (fold)
JAK3 0.127 - 0.154 [1][2][3][4]---
JAK152[4]---
JAK2346[4]---
TYK2459[4]---
Kinase Panel ScreeningConcentrationObservations
ProQinase 410 Kinase Panel100 nMNo significant off-target activity detected.[1][4]
ProQinase 410 Kinase Panel500 nMWeak inhibition (residual activity below 50%) of 11 kinases observed.[2]
Other Off-Target AssessmentsTargetIC50 (nM)
Bromodomain Panel (BRD4, BRPF, CECR, FALZ, TAF1, BRD9)TAF1500[1][2][3][4]
Other KinasesBTK>5000[4]
ITK1800[4]
EGFR>5000[4]

Experimental Protocols

The characterization of this compound's selectivity profile involved a series of robust biochemical and cellular assays. The methodologies for these key experiments are detailed below.

Radiometric Kinase Assay (for IC50 Determination)

This assay quantifies the enzymatic activity of the target kinase by measuring the incorporation of a radiolabeled phosphate (B84403) from ATP onto a substrate.

  • Principle: The transfer of the γ-phosphate from [γ-³³P]ATP to a specific peptide substrate by the kinase is measured.

  • Procedure:

    • The kinase, substrate, and varying concentrations of this compound are incubated in a reaction buffer.

    • The reaction is initiated by the addition of [γ-³³P]ATP.

    • After a defined incubation period, the reaction is stopped.

    • The phosphorylated substrate is separated from the free [γ-³³P]ATP, typically by capturing it on a filter membrane.

    • The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[1]

Kinase Panel Screening (ProQinase)

A broad kinase panel was utilized to assess the selectivity of this compound across the human kinome.

  • Principle: A radiometric assay, such as the FlashPlate™ platform, is used to measure the activity of a large number of kinases in the presence of a fixed concentration of the inhibitor.

  • Procedure:

    • This compound was tested at concentrations of 100 nM and 500 nM.[2]

    • Each kinase in the panel is assayed with its specific substrate and ATP.

    • The percentage of inhibition for each kinase is determined by comparing the activity in the presence of this compound to a control (DMSO).

Cellular Assays: Inhibition of STAT Phosphorylation in Human CD4+ T Cells

To confirm the on-target activity of this compound in a cellular context, its ability to block cytokine-induced STAT phosphorylation was assessed.

  • Principle: JAK kinases are essential for the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of cytokine receptor activation. This assay measures the level of phosphorylated STATs.

  • Procedure:

    • Human CD4+ T cells are isolated from peripheral blood.

    • Cells are pre-incubated with varying concentrations of this compound.

    • Cells are then stimulated with a specific cytokine to activate the JAK-STAT pathway (e.g., IL-2 for JAK1/JAK3-dependent signaling).[2]

    • Cell lysates are prepared, and proteins are separated by polyacrylamide gel electrophoresis (PAGE).

    • Western blotting is performed using antibodies specific for phosphorylated STATs (e.g., pSTAT5) and total STATs to determine the extent of inhibition.[3]

Visualizing the Molecular Interactions and Pathways

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the signaling pathways it modulates.

FM381_Mechanism cluster_JAK3 JAK3 Kinase Domain ATP_binding_site ATP Binding Site Inhibition Inhibition of Kinase Activity ATP_binding_site->Inhibition Cys909 Cys909 (Gatekeeper) FM381 This compound FM381->ATP_binding_site Binds reversibly and covalently to Cys909 ATP ATP ATP->ATP_binding_site Competes for binding

Mechanism of this compound covalent reversible inhibition of JAK3.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activation JAK3 JAK3 Cytokine_Receptor->JAK3 Activation Cytokine Cytokine (e.g., IL-2) Cytokine->Cytokine_Receptor STAT5 STAT5 JAK1->STAT5 Phosphorylation JAK3->STAT5 Phosphorylation FM381 This compound FM381->JAK3 Inhibition pSTAT5 pSTAT5 STAT5->pSTAT5 Dimerization Dimerization pSTAT5->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription

This compound inhibits the JAK1/JAK3-mediated STAT5 signaling pathway.

Experimental_Workflow start Start: Characterization of this compound biochemical_assays Biochemical Assays start->biochemical_assays cellular_assays Cellular Assays start->cellular_assays radiometric_assay Radiometric Kinase Assay (IC50 vs JAK family) biochemical_assays->radiometric_assay kinase_panel Broad Kinase Panel Screen (>400 kinases) biochemical_assays->kinase_panel selectivity_profile Comprehensive Selectivity Profile radiometric_assay->selectivity_profile kinase_panel->selectivity_profile stat_phos STAT Phosphorylation Assay (in Human CD4+ T Cells) cellular_assays->stat_phos stat_phos->selectivity_profile

Workflow for determining the selectivity profile of this compound.

References

FM-381: A Technical Guide to Cellular Potency and Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro and cellular activity of FM-381, a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3). All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate a clear understanding of the underlying mechanisms and methodologies.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of this compound.

Table 1: this compound IC50 Values against JAK Family Kinases
TargetIC50 (nM)Selectivity over JAK3Assay Type
JAK3 0.154 -Radiometric Assay
JAK163.1410-foldRadiometric Assay
JAK2415.82700-foldRadiometric Assay
TYK2554.43600-foldRadiometric Assay

Data sourced from multiple references indicating slight variations in reported values; representative data are presented.

Table 2: this compound EC50 Values in Cellular Assays
Cellular ContextEC50 (nM)Assay Type
Target Engagement in HeLa cells100NanoBRET Assay
Inhibition of IL-2 stimulated pSTAT5 in human CD4+ T cells100Western Blot / Cytokine Stimulation Assay

Signaling Pathway

This compound exerts its effect by inhibiting the JAK/STAT signaling pathway, which is crucial for immune cell development and function. Specifically, this compound targets JAK3, a kinase predominantly expressed in hematopoietic cells. Upon cytokine binding to its receptor, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. By inhibiting JAK3, this compound blocks the phosphorylation and subsequent activation of downstream STAT proteins, such as STAT5.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT5_inactive STAT5 JAK3->STAT5_inactive Phosphorylates JAK1->STAT5_inactive Phosphorylates STAT5_active p-STAT5 STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerizes DNA DNA STAT5_dimer->DNA Translocates & Binds FM381 This compound FM381->JAK3 Inhibits Transcription Gene Transcription DNA->Transcription Initiates Radiometric_Assay_Workflow start Start setup Prepare Reaction Mix (JAK3, Substrate, Buffer) start->setup add_inhibitor Add Serial Dilutions of this compound setup->add_inhibitor initiate Initiate with [γ-³³P]ATP add_inhibitor->initiate incubate Incubate initiate->incubate capture Stop Reaction & Capture on Filter incubate->capture wash Wash Filter capture->wash detect Scintillation Counting wash->detect analyze Calculate IC50 detect->analyze end End analyze->end NanoBRET_Workflow start Start transfect Transfect HeLa Cells with JAK3-NanoLuc® Plasmid start->transfect seed Seed Cells in 96-Well Plate transfect->seed add_inhibitor Add Serial Dilutions of this compound seed->add_inhibitor add_tracer Add Fluorescent Tracer add_inhibitor->add_tracer add_substrate Add NanoLuc® Substrate add_tracer->add_substrate measure Measure BRET Signal add_substrate->measure analyze Calculate EC50 measure->analyze end End analyze->end pSTAT5_Workflow start Start isolate Isolate Human CD4+ T Cells start->isolate preincubate Pre-incubate with this compound isolate->preincubate stimulate Stimulate with IL-2 preincubate->stimulate lyse Cell Lysis stimulate->lyse quantify Protein Quantification lyse->quantify western Western Blot for pSTAT5 & Total STAT5 quantify->western analyze Quantify Bands & Calculate EC50 western->analyze end End analyze->end

FM-381: A Technical Guide to a Potent and Selective Covalent Reversible JAK3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FM-381 is a chemical probe distinguished as a potent and highly selective covalent reversible inhibitor of Janus kinase 3 (JAK3).[1] Its unique mechanism, targeting a specific cysteine residue (Cys909) in the ATP-binding site, confers exceptional selectivity over other members of the JAK family.[2] This high selectivity, combined with its profound inhibitory effects on JAK3-mediated signaling pathways, establishes this compound as a critical tool for investigating the biological functions of JAK3 and for the development of novel therapeutics targeting autoimmune diseases and certain cancers. This document provides a comprehensive overview of the chemical structure, properties, and experimental characterization of this compound.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C₂₄H₂₄N₆O₂ and a molecular weight of 428.49 g/mol .[3]

IUPAC Name: (E)-2-cyano-3-(5-(1-cyclohexyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide[3]

SMILES Code: O=C(N(C)C)/C(C#N)=C/C(O1)=CC=C1C2=NC3=CN=C(NC=C4)C4=C3N2C5CCCCC5[3]

PropertyValueSource
Molecular Formula C₂₄H₂₄N₆O₂[3][4]
Molecular Weight 428.49[3]
CAS Number 2226521-65-7[1][4]
Appearance Solid powder[3]
Purity >99% by HPLC[3]
Solubility Soluble in DMSO[3][4]
Storage Room temperature for months, or -20°C for 3 years[3]

Mechanism of Action

This compound acts as a covalent reversible inhibitor of JAK3.[2] It selectively targets the unique cysteine residue at position 909 (Cys909) located at the gatekeeper position of the JAK3 kinase domain.[2] This covalent interaction is reversible, which can be advantageous in drug development. The inhibitor has been shown to induce a novel binding pocket by reorienting two conserved arginine residues (R953 and R911).[2]

Quantitative Potency and Selectivity

This compound demonstrates picomolar potency against JAK3 and remarkable selectivity over other JAK family members (JAK1, JAK2, and TYK2).

TargetIC₅₀ (nM)Selectivity vs. JAK3Source
JAK3 0.127-[1]
JAK1 52410-fold[1][5]
JAK2 3462700-fold[1][5]
TYK2 4593600-fold[1][5]

In a broader kinase screen against a panel of 410 kinases, this compound showed no significant off-target effects at a concentration of 100 nM.[1][5] At 500 nM, it exhibited moderate inhibition of only 11 other kinases.[1]

Cellular Activity

In cellular assays, this compound effectively inhibits JAK3 signaling. It displays an apparent EC₅₀ of 100 nM in a dose-dependent BRET (Bioluminescence Resonance Energy Transfer) assay.[1][2] Furthermore, this compound blocks the IL-2-stimulated (JAK3/JAK1 dependent) phosphorylation of STAT5 in human CD4+ T cells at a concentration of 100 nM.[1][2] Importantly, it does not affect the JAK3-independent IL-6-stimulated (JAK1/2/TYK dependent) phosphorylation of STAT3 in these cells at concentrations up to 1 µM, highlighting its in-cell selectivity.[1][2]

Experimental Protocols

CD4+ T Cell Cytokine Stimulation Assay

This assay is designed to assess the inhibitory effect of this compound on JAK3-mediated signaling in a cellular context.

Methodology:

  • Cell Isolation: CD4+ T cells are purified from peripheral blood mononuclear cells (PBMCs) obtained from human donors.[1][6]

  • Inhibitor Incubation: Equal numbers of the purified T cells are incubated for 1 hour with varying concentrations of this compound (e.g., 0, 10, 50, 100, 300 nM) or a DMSO vehicle control.[1][6]

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine for 30 minutes. For assessing JAK3-dependent signaling, IL-2 is used to stimulate STAT5 phosphorylation.[1][6] For a counterscreen to assess selectivity, IL-6 can be used to stimulate JAK3-independent STAT3 phosphorylation.[1]

  • Cell Lysis: Following stimulation, the cells are lysed to release their protein contents.[1][6]

  • Protein Analysis: The protein lysates are separated by polyacrylamide gel electrophoresis (PAGE) and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.[1][6]

  • Immunoblotting: The proteins of interest (e.g., phosphorylated STAT5, total STAT5) are detected using specific primary antibodies, followed by secondary antibodies conjugated to a detection system.[1][6]

  • Visualization: The protein bands are visualized using an infrared imaging system or other appropriate detection methods.[1][6]

Signaling Pathway and Experimental Workflow Visualizations

JAK3/STAT5 Signaling Pathway Inhibition by this compound

The following diagram illustrates the canonical JAK3/STAT5 signaling pathway and the point of inhibition by this compound.

JAK3_STAT5_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2 IL-2 Receptor IL-2 Receptor (γc / IL-2Rβ) IL-2->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK3 JAK3 Receptor->JAK3 Activates STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates STAT5_dimer STAT5 Dimer Gene Gene Transcription STAT5_dimer->Gene Translocates & Activates STAT5->STAT5_dimer Dimerizes FM381 This compound FM381->JAK3 Inhibits

Caption: Inhibition of the JAK3/STAT5 signaling pathway by this compound.

Experimental Workflow for CD4+ T Cell Assay

The following diagram outlines the key steps in the CD4+ T cell cytokine stimulation assay.

T_Cell_Assay_Workflow start Start isolate Isolate CD4+ T Cells from Human PBMCs start->isolate incubate Incubate with this compound or DMSO Control (1 hr) isolate->incubate stimulate Stimulate with IL-2 (30 min) incubate->stimulate lyse Lyse Cells stimulate->lyse analyze Analyze Proteins via PAGE and Immunoblotting lyse->analyze visualize Visualize and Quantify STAT5 Phosphorylation analyze->visualize end_node End visualize->end_node

References

The Selective JAK3 Inhibitor FM-381: A Technical Guide to its Foundational Research in Immunology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on FM-381, a potent and selective covalent reversible inhibitor of Janus Kinase 3 (JAK3). This document details its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to characterize its immunological effects.

Core Concepts: The Role of JAK3 in Immunology

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1] Upon cytokine binding to their cognate receptors, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] These STATs are then themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription.[2]

Unlike the other ubiquitously expressed JAK family members, JAK3 expression is primarily restricted to hematopoietic cells, where it is essential for the development and function of immune cells, particularly T cells and NK cells.[1][3] JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors, which is a shared component of the receptors for interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4] This restricted expression profile and critical role in immune signaling make JAK3 a compelling therapeutic target for autoimmune diseases and other inflammatory conditions, with the potential for fewer off-target effects compared to broader JAK inhibitors.[3] Loss-of-function mutations in JAK3 are the cause of a severe combined immunodeficiency (SCID) phenotype, highlighting its non-redundant role in the immune system.[3]

This compound: A Potent and Selective JAK3 Inhibitor

This compound is a chemical probe designed as a potent, selective, and covalent reversible inhibitor of JAK3.[5][6] Its mechanism of action involves targeting a unique cysteine residue (Cys909) located at the gatekeeper position of the JAK3 ATP-binding site.[5][7] This covalent but reversible interaction provides high potency and prolonged target engagement while minimizing the risk of permanent off-target modifications.[2][8][9][10][11]

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of this compound against JAK Family Kinases

KinaseIC50 (nM)Reference
JAK30.127[5][7]
JAK30.154[4][12]
JAK1-
JAK2-
TYK2-

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Slight variations in reported IC50 values can be attributed to different experimental conditions.

Table 2: Selectivity Profile of this compound

ComparisonSelectivity FoldReference
JAK1 vs JAK3410[5][6][12]
JAK2 vs JAK32700[5][6][12]
TYK2 vs JAK33600[5][6][12]

Note: Selectivity is calculated as the ratio of IC50 values (IC50 of off-target kinase / IC50 of JAK3).

Table 3: Cellular Activity of this compound

AssayCell TypeParameterValueReference
BRET AssayHuman CD4+ T cellsEC50100 nM[7][12]
IL-2 stimulated STAT5 PhosphorylationHuman CD4+ T cellsInhibition100 nM[7][12]
IL-6 stimulated STAT3 PhosphorylationHuman CD4+ T cellsNo significant inhibitionup to 1 µM[7][12]

Note: EC50 represents the concentration of a drug that gives a half-maximal response.

Signaling Pathways and Experimental Workflows

JAK3-STAT5 Signaling Pathway in T-Cells

The following diagram illustrates the canonical JAK3-STAT5 signaling pathway initiated by IL-2 in T-cells.

JAK3_STAT5_Pathway cluster_receptor Cell Membrane IL-2Rβ IL-2Rβ γc γc JAK1 JAK1 IL-2Rβ->JAK1 Activation JAK3 JAK3 γc->JAK3 Activation JAK1->IL-2Rβ Associated JAK1->JAK3 Trans-phosphorylation JAK3->γc Associated STAT5_inactive STAT5 JAK3->STAT5_inactive Phosphorylates IL-2 IL-2 IL-2->IL-2Rβ Binds STAT5_active p-STAT5 Dimer STAT5_inactive->STAT5_active Dimerization Nucleus Nucleus STAT5_active->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates

Caption: IL-2 mediated JAK3-STAT5 signaling pathway in T-cells.

Mechanism of Action of this compound

This compound selectively inhibits the kinase activity of JAK3, thereby blocking the downstream signaling cascade.

FM381_MOA This compound This compound JAK3 JAK3 This compound->JAK3 Covalent Reversible Inhibition STAT5_inactive STAT5 JAK3->STAT5_inactive Phosphorylation (Blocked) p-STAT5 p-STAT5 STAT5_inactive->p-STAT5 Downstream Effects Gene Transcription Cell Proliferation Cytokine Production p-STAT5->Downstream Effects Inhibited

Caption: Mechanism of this compound in blocking JAK3-mediated signaling.

Experimental Workflow: CD4+ T-Cell Cytokine Stimulation Assay

This workflow outlines the key steps in assessing the effect of this compound on cytokine-induced STAT5 phosphorylation in primary human CD4+ T-cells.

Experimental_Workflow Isolate_PBMCs Isolate PBMCs from Human Donor Blood Purify_TCells Purify CD4+ T-cells Isolate_PBMCs->Purify_TCells Incubate_Inhibitor Incubate cells with this compound or DMSO (1 hr) Purify_TCells->Incubate_Inhibitor Stimulate_Cytokine Stimulate with IL-2 (30 min) Incubate_Inhibitor->Stimulate_Cytokine Lyse_Cells Lyse Cells Stimulate_Cytokine->Lyse_Cells Protein_Separation Protein Separation (SDS-PAGE) Lyse_Cells->Protein_Separation Western_Blot Western Blot Protein_Separation->Western_Blot Visualize Visualize p-STAT5 and Total STAT5 Western_Blot->Visualize

Caption: Workflow for assessing STAT5 phosphorylation in CD4+ T-cells.

Experimental Protocols

CD4+ T-Cell Cytokine Stimulation Assay

This protocol is adapted from methodologies used to characterize the cellular activity of this compound.[6][7]

Objective: To determine the effect of this compound on IL-2-induced STAT5 phosphorylation in primary human CD4+ T-cells.

Materials:

  • Ficoll-Paque

  • Human peripheral blood

  • CD4+ T-cell isolation kit

  • RPMI 1640 medium supplemented with 10% FBS

  • This compound

  • DMSO (vehicle control)

  • Recombinant human IL-2

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Isolation of CD4+ T-cells:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Purify CD4+ T-cells from the PBMC population using a negative selection immunomagnetic cell separation kit according to the manufacturer's instructions.

    • Resuspend the purified CD4+ T-cells in complete RPMI 1640 medium.

  • Inhibitor Treatment:

    • Plate an equal number of CD4+ T-cells into a 96-well plate.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 300 nM) or DMSO as a vehicle control.

    • Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.

  • Cytokine Stimulation:

    • Stimulate the cells with recombinant human IL-2 for 30 minutes at 37°C.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against JAK family kinases.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Substrate peptide

  • ATP (with radiolabeled γ-32P-ATP or using a fluorescence-based detection method)

  • Assay buffer

  • This compound

  • DMSO

  • Microplates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Assay Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare the kinase reaction mixture containing the specific JAK enzyme, substrate peptide, and assay buffer.

  • Inhibitor Incubation:

    • Add the diluted this compound or DMSO (control) to the wells of a microplate.

    • Add the kinase reaction mixture to each well.

    • Incubate for a pre-determined time at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-32P-ATP or a suitable fluorescent probe).

    • Incubate the reaction for a specific time at 30°C.

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • For radiometric assays, spot the reaction mixture onto a phosphocellulose filter paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For fluorescence-based assays, measure the fluorescence signal according to the specific assay kit instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound represents a significant tool for the study of JAK3-mediated immunology. Its high potency and selectivity, coupled with its reversible covalent mechanism of action, make it a valuable probe for dissecting the specific roles of JAK3 in various immune cell types and disease models. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working in the field of immunology and kinase inhibitor discovery. Further research into the in vivo efficacy and safety profile of this compound and its analogs will be crucial in translating these foundational findings into potential therapeutic applications for autoimmune and inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for the Use of FM-381 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM-381 is a potent and selective, covalent reversible inhibitor of Janus kinase 3 (JAK3), a critical enzyme in cytokine signaling pathways, particularly in immune cells.[1][2] It targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, leading to the disruption of the JAK/STAT signaling cascade.[1][2] This pathway is integral to cellular processes such as immunity, cell division, and cell death. Dysregulation of JAK3 signaling is implicated in various autoimmune disorders and cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on JAK3 signaling and T-cell function.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueNotes
Target JAK3Covalent reversible inhibitor targeting Cys909.[1][2]
IC50 (JAK3) 127 pMIn vitro biochemical assay.[1][2]
Selectivity ~410-fold vs. JAK1~2700-fold vs. JAK2~3600-fold vs. TYK2High selectivity over other JAK family members.[1][2]
Cellular EC50 ~100 nMIn a dose-dependent BRET assay.[1][2]
Recommended Cellular Concentration 100 nM - 1 µMEffective for blocking IL-2 stimulated STAT5 phosphorylation.[3]

Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription. This compound specifically inhibits JAK3, thereby blocking the phosphorylation and activation of downstream STAT proteins, such as STAT5, in response to cytokines like IL-2.

JAK_STAT_pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activates JAK1 JAK1 Cytokine_Receptor->JAK1 Activates Cytokine Cytokine (e.g., IL-2) Cytokine->Cytokine_Receptor Binds STAT5_inactive STAT5 JAK3->STAT5_inactive Phosphorylates JAK1->STAT5_inactive Phosphorylates pSTAT5 pSTAT5 STAT5_inactive->pSTAT5 Dimerization Dimerization pSTAT5->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates FM381 This compound FM381->JAK3 Inhibits

Figure 1: JAK/STAT signaling pathway and inhibition by this compound.

Experimental Protocols

Inhibition of IL-2-induced STAT5 Phosphorylation in Jurkat Cells

This protocol details the methodology to assess the inhibitory effect of this compound on JAK3 activity by measuring the phosphorylation of its downstream target, STAT5, in response to IL-2 stimulation in Jurkat T-cells.

Materials:

  • Jurkat, Clone E6-1 (ATCC TIB-152)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Recombinant Human IL-2

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% w/v non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-STAT5

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

Protocol:

  • Cell Culture:

    • Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • On the day of the experiment, prepare serial dilutions of this compound in serum-free RPMI-1640 to achieve final desired concentrations (e.g., 0, 10, 50, 100, 300 nM).

  • Cell Treatment and Stimulation:

    • Seed Jurkat cells in a multi-well plate at a density of 1 x 10^6 cells/well.

    • Incubate the cells with the prepared dilutions of this compound or DMSO (vehicle control) for 1 hour at 37°C.[2]

    • Stimulate the cells with 100 U/mL of IL-2 for 30 minutes at 37°C.[2][4]

  • Cell Lysis and Protein Quantification:

    • Harvest the cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.

stat5_phosphorylation_workflow Start Start Culture_Jurkat Culture Jurkat Cells Start->Culture_Jurkat Prepare_FM381 Prepare this compound Dilutions Culture_Jurkat->Prepare_FM381 Treat_Cells Treat Cells with this compound (1 hr) Prepare_FM381->Treat_Cells Stimulate_IL2 Stimulate with IL-2 (30 min) Treat_Cells->Stimulate_IL2 Lyse_Cells Lyse Cells & Quantify Protein Stimulate_IL2->Lyse_Cells Western_Blot Western Blot for p-STAT5/STAT5 Lyse_Cells->Western_Blot Analyze_Results Analyze Results Western_Blot->Analyze_Results End End Analyze_Results->End

Figure 2: Experimental workflow for STAT5 phosphorylation assay.

T-Cell Proliferation Assay using CFSE

This assay measures the effect of this compound on the proliferation of T-cells in response to a mitogenic stimulus. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed among daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.

Materials:

  • Jurkat cells or isolated human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

  • This compound and DMSO

  • CFSE (CellTrace™ CFSE Cell Proliferation Kit)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads

  • PBS

  • Flow cytometer

Protocol:

  • CFSE Staining:

    • Resuspend 1 x 10^7 cells in pre-warmed PBS.

    • Add CFSE to a final concentration of 2.5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of ice-cold culture medium.

    • Wash the cells twice with complete medium.

  • Cell Treatment and Stimulation:

    • Resuspend the CFSE-labeled cells in complete medium and seed them in a 96-well plate at 1 x 10^5 cells/well.

    • Add serial dilutions of this compound or DMSO to the wells.

    • Stimulate the cells with PHA (5 µg/mL) or anti-CD3/CD28 beads.

    • Incubate the plate for 4-5 days at 37°C with 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with PBS.

    • Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

    • Analyze the data to determine the percentage of proliferating cells based on the dilution of the CFSE signal.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that can quantitatively measure the binding of a test compound to a target protein in live cells.

Materials:

  • HEK293 cells

  • JAK3-NanoLuc® Fusion Vector and a suitable fluorescent tracer

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent

  • This compound

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • 96-well white assay plates

  • Luminometer with BRET detection capabilities

Protocol:

  • Transfection:

    • Transfect HEK293 cells with the JAK3-NanoLuc® Fusion Vector according to the manufacturer's protocol.

    • Culture the transfected cells for 24 hours.

  • Assay Setup:

    • Harvest the transfected cells and resuspend them in Opti-MEM®.

    • Seed the cells into a 96-well white assay plate.

    • Prepare serial dilutions of this compound.

  • Target Engagement Measurement:

    • Add the this compound dilutions to the cells and incubate for 2 hours at 37°C.[5]

    • Add the NanoBRET™ tracer to the wells.[5]

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.[5]

    • Immediately measure the BRET signal on a luminometer.[5]

    • Calculate the IC50 value by fitting the dose-response curve.[5]

Conclusion

The protocols outlined in these application notes provide a framework for researchers to investigate the cellular effects of this compound as a selective JAK3 inhibitor. The STAT5 phosphorylation assay directly measures the inhibition of the JAK3 signaling pathway, while the T-cell proliferation assay assesses the functional consequences of this inhibition. The NanoBRET™ assay offers a robust method for quantifying the direct engagement of this compound with its target in a live-cell context. Together, these experiments will enable a comprehensive characterization of this compound's activity in cell culture models.

References

Application Notes and Protocols for BRET Assay Using FM-381

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for utilizing the potent and selective JAK3 inhibitor, FM-381, in a Bioluminescence Resonance Energy Transfer (BRET) assay. This document is intended for researchers, scientists, and drug development professionals familiar with cell-based assays. The described NanoBRET™ Target Engagement Assay is designed to quantitatively assess the binding of this compound to JAK3 within living cells.

Introduction

This compound is a covalent reversible inhibitor of Janus kinase 3 (JAK3) that targets the unique Cys909 residue at the gatekeeper position.[1][2] Its high potency and selectivity make it a valuable chemical probe for studying JAK3 biology and a potential therapeutic agent. The NanoBRET™ assay is a proximity-based method that measures the energy transfer from a NanoLuc® luciferase donor to a fluorescent acceptor.[3][4] In the context of target engagement, the assay monitors the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a competing compound, such as this compound.[5][6] This allows for the quantitative determination of compound affinity and occupancy in live cells.[6]

This protocol outlines the necessary steps to measure the cellular target engagement of this compound with JAK3 using the NanoBRET™ Target Engagement Assay.

Signaling Pathway of JAK3 and Inhibition by this compound

The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their cognate receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[1] JAK3 is primarily expressed in hematopoietic cells and plays a crucial role in immune cell development and function.[1] this compound, by inhibiting JAK3, blocks the phosphorylation of downstream STAT proteins, such as STAT5, in response to cytokine stimulation (e.g., IL-2).[1][2]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK3 JAK3 CytokineReceptor->JAK3 2. Activation STAT5 STAT5 JAK3->STAT5 3. Phosphorylation pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT5_dimer pSTAT5 Dimer pSTAT5->pSTAT5_dimer 4. Dimerization FM381 This compound FM381->JAK3 Inhibition GeneTranscription Gene Transcription pSTAT5_dimer->GeneTranscription 5. Nuclear Translocation & Regulation Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding BRET_Workflow cluster_prep Day 1: Cell Preparation and Transfection cluster_assay Day 2: Assay Execution cluster_readout Day 2: Data Acquisition and Analysis A Seed HEK293 cells B Prepare transfection complex: NanoLuc®-JAK3 plasmid + Transfection Reagent A->B C Transfect cells and incubate for 18-24 hours B->C D Harvest and resuspend transfected cells G Add transfected cells to the plate D->G E Prepare serial dilutions of this compound and control compounds F Add compounds to assay plate E->F F->G H Add NanoBRET™ tracer G->H I Incubate for 2 hours at 37°C H->I J Add Nano-Glo® Substrate and Extracellular Inhibitor I->J K Measure luminescence at 450 nm (Donor) and 610 nm (Acceptor) J->K L Calculate BRET ratio (610 nm / 450 nm) K->L M Plot BRET ratio vs. compound concentration and determine EC50 L->M

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of FM-381, a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3), in various cellular assays. The information is intended to guide researchers in designing and executing experiments to investigate the cellular effects of this compound.

Mechanism of Action

This compound is a chemical probe that specifically targets JAK3 by forming a covalent bond with a unique cysteine residue (Cys909) in the kinase domain.[1] This targeted inhibition leads to the blockade of downstream signaling pathways, primarily the JAK/STAT pathway, which is crucial for cytokine signaling in immune cells. Understanding this mechanism is key to interpreting experimental results.

Signaling Pathway of JAK3 Inhibition by this compound

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK3 JAK3 Receptor->JAK3 2. Receptor Dimerization & JAK Activation JAK1 JAK1 Receptor->JAK1 STAT STAT JAK3->STAT 3. STAT Phosphorylation JAK1->STAT pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation & Gene Expression FM381 This compound FM381->JAK3 Inhibits

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Recommended Concentrations for Cellular Assays

The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. Based on available data, a general concentration range of 100 nM to 1 µM is recommended for most cellular applications.[2] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Summary of this compound Activity and Recommended Concentrations

ParameterValueCell Line/SystemReference
Recommended Cellular Concentration Range100 nM - 1 µMGeneral Use[2]
IC50 (JAK3)127 pMBiochemical Assay[1][3][4]
Apparent EC50 (BRET assay)100 nMHuman CD4+ T Cells[1][5]
Effective Concentration (STAT5 phosphorylation inhibition)100 nMHuman CD4+ T Cells[1][5]
No effect on IL-6 stimulated STAT3 phosphorylationup to 1 µMHuman CD4+ T Cells[1][5]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT/XTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability and proliferation.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability upon this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add the MTT (to a final concentration of 0.5 mg/mL) or XTT reagent according to the manufacturer's instructions and incubate for 2-4 hours.

  • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

STAT5 Phosphorylation Assay in T-Cells

This protocol is designed to assess the specific inhibitory effect of this compound on JAK3-dependent signaling in T-cells.

Materials:

  • Human CD4+ T-Cells (or other relevant immune cells)

  • RPMI 1640 medium supplemented with 10% FBS

  • This compound

  • IL-2 (for JAK3/JAK1-dependent stimulation)

  • IL-6 (for JAK1/2/TYK-dependent stimulation, as a control)

  • Lysis buffer

  • Phospho-STAT5 and total STAT5 antibodies

  • Western blotting reagents and equipment

Protocol:

  • Isolate and culture human CD4+ T-cells.

  • Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO (vehicle control) for 1 hour.[1]

  • Stimulate the cells with IL-2 (e.g., 20 ng/mL) for 30 minutes to induce JAK3-dependent STAT5 phosphorylation.[1]

  • As a control for selectivity, treat a separate set of pre-incubated cells with IL-6 (e.g., 20 ng/mL) to induce JAK3-independent STAT3 phosphorylation.

  • Lyse the cells and collect the protein lysates.

  • Perform Western blotting to detect the levels of phosphorylated STAT5 (p-STAT5) and total STAT5.

  • Analyze the band intensities to determine the effect of this compound on STAT5 phosphorylation. A significant decrease in p-STAT5 levels in IL-2 stimulated cells treated with this compound would indicate successful inhibition of the JAK3 pathway.

Selectivity Profile

This compound exhibits high selectivity for JAK3 over other JAK family members. This is a critical consideration for attributing observed cellular effects to the inhibition of JAK3.

Selectivity of this compound against JAK Family Kinases

KinaseSelectivity Fold vs. JAK3Reference
JAK1~410-fold[1][5]
JAK2~2700-fold[1][5]
TYK2~3600-fold[1][5]

When used at concentrations below 500 nM, this compound shows minimal off-target activity against a broad panel of other kinases.[2][4]

Troubleshooting and Considerations

  • Solubility: this compound is soluble in DMSO.[4] Ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

  • Covalent Inhibition: As a covalent inhibitor, the duration of action of this compound may be longer than that of non-covalent inhibitors. Consider this when designing time-course experiments.

  • Cell Type Specificity: The expression and importance of JAK3 vary across different cell types, being most prominent in hematopoietic cells.[5] The effects of this compound will be most pronounced in cells where the JAK3 pathway is active and essential for their function.

  • Negative Control: For rigorous studies, consider using an inactive analog of this compound as a negative control to ensure that the observed effects are due to specific target engagement.

By following these guidelines and protocols, researchers can effectively utilize this compound as a selective chemical probe to investigate the role of JAK3 in various cellular processes and disease models.

References

FM-381 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM-381 is a highly potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3).[1][2] It targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, leading to its inhibition.[3] This specificity provides a significant advantage for studying the precise roles of JAK3 in cellular signaling pathways, particularly the JAK/STAT pathway, which is crucial in immunology, inflammation, and oncology. These application notes provide detailed information on the solubility of this compound, its preparation for experimental use, and established protocols for both in vitro and in vivo studies.

Physicochemical and Solubility Data

This compound is a crystalline solid, typically appearing as a white to beige powder.[4][5] Its molecular formula is C₂₄H₂₄N₆O₂ and it has a molecular weight of 428.5 g/mol .[6]

Table 1: Solubility of this compound

SolventSolubilityNotesSource
DMSO1 mg/mL-[6]
DMSO2 mg/mLMay require warming to fully dissolve.[4][5]
DMSO20 mg/mL (46.67 mM)Use fresh, moisture-free DMSO for best results.[1]

Preparation of this compound for Experiments

In Vitro Stock Solution Preparation

For most in vitro applications, this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO).

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.285 mg of this compound.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. If necessary, warm the solution slightly to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for up to one year or at -80°C for up to two years.[1]

In Vivo Formulation Preparation

Two different formulations are provided for in vivo administration. The choice of vehicle may depend on the specific experimental design and animal model.

Protocol 1: Formulation in a Vehicle Containing PEG300 and Tween80

This formulation is suitable for creating a working solution for administration.

  • Initial Dissolution: Prepare a concentrated stock solution of this compound in fresh DMSO (e.g., 20 mg/mL).[1]

  • Vehicle Preparation (for a 1 mL working solution):

    • To 400 µL of PEG300, add 50 µL of the 20 mg/mL this compound stock solution in DMSO. Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween80 to the mixture and mix again until clear.

    • Add 500 µL of sterile double-distilled water (ddH₂O) to bring the final volume to 1 mL.

  • Administration: The mixed solution should be used immediately for optimal results.[1]

Protocol 2: Formulation in Corn Oil

This provides a simpler alternative for administration.

  • Initial Dissolution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Final Formulation (for a 1 mL working solution):

    • Add 50 µL of the 1 mg/mL this compound stock solution to 950 µL of corn oil.

    • Mix thoroughly until evenly suspended.

  • Administration: This mixed solution should also be used immediately.[1]

Experimental Protocols

In Vitro Inhibition of IL-2-Stimulated STAT5 Phosphorylation in Human CD4+ T Cells

This protocol details a cellular assay to measure the inhibitory effect of this compound on JAK3 signaling.

Materials:

  • Human CD4+ T cells

  • This compound

  • DMSO (vehicle control)

  • Recombinant human IL-2

  • Cell lysis buffer

  • Reagents and equipment for SDS-PAGE and Western blotting

  • Primary antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5

Procedure:

  • Cell Preparation: Purify human CD4+ T cells from peripheral blood mononuclear cells (PBMCs).

  • Compound Treatment: Incubate equal numbers of CD4+ T cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 300 nM) or DMSO as a vehicle control for 1 hour.[1]

  • Cytokine Stimulation: Stimulate the cells with recombinant human IL-2 for 30 minutes to induce JAK3-dependent STAT5 phosphorylation.

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer.

  • Protein Analysis:

    • Separate the protein lysates via SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for p-STAT5 and total STAT5.

    • Use an appropriate secondary antibody and visualize the protein bands using an infrared imaging system or other suitable detection method.

  • Data Analysis: Quantify the band intensities for p-STAT5 and total STAT5. The ratio of p-STAT5 to total STAT5 will indicate the level of inhibition by this compound.

In Vivo Administration and Efficacy Studies

The following is a general guideline for in vivo studies. The optimal dose and administration route for this compound may vary depending on the animal model and the specific disease being studied. A pilot dose-response study is highly recommended.

General Protocol:

  • Animal Model: Utilize an appropriate animal model for the disease of interest (e.g., a model of autoimmune disease or T-cell malignancy).

  • Dosing Formulation: Prepare the this compound formulation for in vivo administration as described in section 3.2.

  • Administration:

    • Route: Oral gavage (p.o.) is a common route for similar small molecule inhibitors.[6] Intravenous (i.v.) administration can also be considered.

    • Dosage: Based on studies with related JAK3 inhibitors, a starting dose in the range of 10 mg/kg could be considered for initial efficacy studies in mouse models of inflammation.[2] For T-cell malignancy models, higher doses (e.g., up to 200 mg/kg) have been used with other JAK3 inhibitors.[6] It is crucial to perform a dose-ranging study to determine the optimal therapeutic dose with minimal toxicity.

  • Monitoring: Monitor the animals for therapeutic response and any signs of toxicity. The specific parameters to be monitored will depend on the disease model.

  • Pharmacokinetic and Pharmacodynamic Analysis: Collect blood and tissue samples at various time points to analyze the pharmacokinetic profile of this compound and to assess its effect on downstream signaling pathways (e.g., p-STAT5 levels in target tissues).

Visualizations

Signaling Pathway of this compound Action

The diagram below illustrates the canonical JAK3/STAT5 signaling pathway and the inhibitory action of this compound.

JAK3_STAT5_Pathway IL2 IL-2 IL2R IL-2 Receptor (γc/IL-2Rβ) IL2->IL2R Binds JAK1 JAK1 IL2R->JAK1 Activates JAK3 JAK3 IL2R->JAK3 Activates STAT5_inactive STAT5 JAK3->STAT5_inactive Phosphorylates STAT5_active p-STAT5 STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerizes Nucleus Nucleus STAT5_dimer->Nucleus Translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates FM381 This compound FM381->JAK3 Inhibits

Caption: this compound inhibits JAK3, blocking STAT5 phosphorylation.

Experimental Workflow for In Vitro Screening

This diagram outlines a typical workflow for screening the efficacy of a kinase inhibitor like this compound in vitro.

In_Vitro_Workflow start Start prepare_cells Prepare Target Cells (e.g., Human CD4+ T Cells) start->prepare_cells prepare_compound Prepare this compound Stock and Working Solutions start->prepare_compound treat_cells Treat Cells with this compound and Controls prepare_cells->treat_cells prepare_compound->treat_cells stimulate_cells Stimulate with Cytokine (e.g., IL-2) treat_cells->stimulate_cells lyse_cells Cell Lysis stimulate_cells->lyse_cells protein_analysis Protein Analysis (Western Blot for p-STAT5) lyse_cells->protein_analysis data_analysis Data Analysis and IC50 Determination protein_analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vitro evaluation of this compound.

Logical Relationship for In Vivo Studies

The following diagram illustrates the logical progression of an in vivo study investigating this compound.

In_Vivo_Logic model_selection Select Animal Model dose_finding Dose-Response Pilot Study model_selection->dose_finding formulation Prepare this compound In Vivo Formulation formulation->dose_finding efficacy_study Conduct Efficacy Study dose_finding->efficacy_study pk_pd_analysis Pharmacokinetic/ Pharmacodynamic Analysis efficacy_study->pk_pd_analysis toxicity_assessment Assess Toxicity efficacy_study->toxicity_assessment results Evaluate Therapeutic Efficacy and Safety pk_pd_analysis->results toxicity_assessment->results

Caption: Logical flow for in vivo studies of this compound.

References

Application Note: Utilizing FM-381 for the Investigation of IL-2 Mediated Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2 (IL-2) is a critical cytokine that governs the proliferation, differentiation, and survival of T lymphocytes, playing a pivotal role in the immune response. Dysregulation of the IL-2 signaling pathway is implicated in various autoimmune diseases and cancer. The Janus kinase (JAK) family of tyrosine kinases, particularly JAK1 and JAK3, are central to transducing the IL-2 signal from its receptor to downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[1][2][3] Understanding the intricacies of this pathway is crucial for the development of novel therapeutics.

FM-381 is a potent, selective, and covalent reversible inhibitor of JAK3.[1][4][5][6][7] Its high selectivity for JAK3 over other JAK family members makes it an invaluable chemical probe for dissecting the specific role of JAK3 in IL-2-mediated signaling events. This application note provides detailed protocols and data for utilizing this compound to study IL-2 signaling, aiding researchers in immunology and drug development.

Data Presentation

This compound exhibits exceptional potency and selectivity for JAK3, as demonstrated by in vitro kinase assays and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][4][5][6][7]

KinaseIC50 (nM)Selectivity vs. JAK3
JAK30.127 - 0.154-
JAK1~52~410-fold
JAK2~343~2700-fold
TYK2~457~3600-fold

Table 2: Cellular Activity of this compound [1][4][6]

AssayCell TypeParameterValue
NanoBRET Target EngagementHeLa cellsApparent EC50100 nM
IL-2 Stimulated pSTAT5Human CD4+ T cellsEffective Concentration100 nM

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

IL2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R IL-2 Receptor (γc, β, α chains) JAK1 JAK1 IL2R->JAK1 activates JAK3 JAK3 IL2R->JAK3 activates STAT5_inactive STAT5 (inactive dimer) JAK1->STAT5_inactive phosphorylates JAK3->STAT5_inactive phosphorylates IL2 IL-2 IL2->IL2R binds STAT5_active pSTAT5 (active dimer) STAT5_inactive->STAT5_active dimerization Gene Gene Transcription (e.g., CISH, c-Myc, c-Fos) STAT5_active->Gene translocates & activates FM381 This compound FM381->JAK3 inhibits

Caption: IL-2 signaling pathway and the inhibitory action of this compound on JAK3.

Experimental_Workflow A Isolate Human CD4+ T cells from PBMCs B Pre-incubate cells with this compound (e.g., 10, 50, 100, 300 nM) or DMSO for 1 hour A->B C Stimulate cells with recombinant human IL-2 for 30 minutes B->C D Lyse cells and prepare protein extracts C->D E Perform Western Blotting D->E F Probe with antibodies for: - pSTAT5 (Y694) - Total STAT5 - β-actin (loading control) E->F G Visualize and quantify band intensities F->G H Analyze data to determine the effect of this compound on IL-2-induced STAT5 phosphorylation G->H

Caption: Experimental workflow for studying the effect of this compound on IL-2 signaling.

Drug_Development_Logic A Autoimmune Disease Pathogenesis: Overactive IL-2 Signaling B Therapeutic Hypothesis: Inhibition of JAK3 will dampen pro-inflammatory IL-2 signaling A->B C Tool Compound: This compound (Selective JAK3 Inhibitor) B->C D In Vitro/Cell-based Studies: Use this compound to validate the role of JAK3 in IL-2 mediated immune cell activation C->D E Lead Optimization & Drug Discovery: Develop clinical candidates based on This compound scaffold and mechanism D->E F Preclinical & Clinical Development: Testing of novel JAK3 inhibitors for safety and efficacy in autoimmune diseases E->F

Caption: Logic of using this compound in autoimmune disease drug development.

Experimental Protocols

Protocol: Inhibition of IL-2-mediated STAT5 Phosphorylation in Human CD4+ T cells by this compound

This protocol details the steps to assess the inhibitory effect of this compound on the IL-2-induced phosphorylation of STAT5 in primary human CD4+ T cells.

Materials:

  • Ficoll-Paque™ PLUS

  • Phosphate Buffered Saline (PBS)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Human CD4+ T Cell Isolation Kit

  • Recombinant Human IL-2

  • This compound (and inactive control FM-479, optional)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-STAT5, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for Western blot detection

Procedure:

  • Isolation of Human CD4+ T cells:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's instructions.

    • Isolate CD4+ T cells from the PBMC population using a negative selection human CD4+ T cell isolation kit following the manufacturer's protocol.

    • Resuspend the purified CD4+ T cells in complete RPMI 1640 medium.

    • Assess cell purity and viability using flow cytometry.

  • Cell Treatment:

    • Seed the purified CD4+ T cells in a multi-well plate at a density of 1 x 10^6 cells/well.

    • Prepare stock solutions of this compound in DMSO. Dilute the stock solution in complete RPMI 1640 medium to achieve final desired concentrations (e.g., 0, 10, 50, 100, 300 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Pre-incubate the cells with the different concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C in a 5% CO2 incubator.[4]

  • IL-2 Stimulation:

    • Following the pre-incubation period, stimulate the cells with recombinant human IL-2 at a final concentration of 20 ng/mL for 30 minutes at 37°C.[4] Include an unstimulated control well (no IL-2).

  • Cell Lysis and Protein Quantification:

    • After stimulation, pellet the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellets with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatants and determine the protein concentration using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total STAT5 and β-actin as loading controls.

  • Data Analysis:

    • Quantify the band intensities for phospho-STAT5, total STAT5, and β-actin.

    • Normalize the phospho-STAT5 signal to the total STAT5 and β-actin signals.

    • Plot the normalized phospho-STAT5 levels against the concentration of this compound to determine the dose-dependent inhibition.

Conclusion

This compound is a powerful and selective tool for elucidating the role of JAK3 in IL-2-mediated signaling. Its utility in inhibiting STAT5 phosphorylation in a dose-dependent manner in primary human CD4+ T cells provides a robust system for studying the downstream consequences of JAK3 inhibition. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this compound in their investigations into immunology and for the development of targeted therapies for a range of immune-related disorders.

References

Application of FM-381 in Primary T Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM-381 is a potent, selective, and reversible covalent inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for T cell development, proliferation, and function.[1] Its high selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) makes it a valuable tool for dissecting the specific roles of JAK3 signaling in T cell biology and for exploring its therapeutic potential in T cell-mediated pathologies.[1] These application notes provide detailed protocols for the use of this compound in primary T cell culture to study its effects on T cell activation, proliferation, and signaling.

Mechanism of Action

This compound targets the ATP-binding site of JAK3. It forms a reversible covalent bond with a unique cysteine residue (Cys909) located at the gatekeeper position of the kinase domain.[1] This interaction leads to a prolonged target residence time and potent inhibition of JAK3 kinase activity.[1]

In T cells, JAK3 is predominantly associated with the common gamma chain (γc), a shared receptor subunit for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] Upon cytokine binding, JAK3 is activated and, in concert with JAK1, phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5 in the case of IL-2.[1][2] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes crucial for T cell survival, proliferation, and differentiation. By inhibiting JAK3, this compound effectively blocks this signaling cascade.

Signaling Pathway

JAK_STAT_Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-2, IL-7, etc. Receptor γc Receptor Cytokine->Receptor binds JAK3 JAK3 Receptor->JAK3 activates JAK1 JAK1 Receptor->JAK1 activates STAT5_unphos STAT5 JAK3->STAT5_unphos phosphorylates JAK1->STAT5_unphos phosphorylates STAT5_phos p-STAT5 STAT5_unphos->STAT5_phos STAT5_dimer p-STAT5 Dimer STAT5_phos->STAT5_dimer dimerizes Gene Gene Transcription (Proliferation, Survival) STAT5_dimer->Gene translocates & activates FM381 This compound FM381->JAK3 inhibits

Figure 1: Inhibition of the JAK3-STAT5 signaling pathway by this compound.

Quantitative Data

ParameterValueNotesReference
JAK3 IC50 0.154 nMIn vitro kinase assay.[1]
Selectivity vs. JAK1 410-fold[1]
Selectivity vs. JAK2 2700-fold[1]
Selectivity vs. TYK2 3600-fold[1]
Cellular EC50 100 nMBRET assay for blocking IL-2 stimulated STAT5 phosphorylation in human CD4+ T cells.[1]
Target Residence Time (T1/2) ~60 minIn cells, due to reversible covalent interaction.[1]

Experimental Protocols

Protocol 1: Isolation of Primary Human T Cells from Peripheral Blood

This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) followed by negative selection to enrich for T cells.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Human T cell enrichment kit (negative selection)

  • Centrifuge

  • Sterile tubes and pipettes

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer and collect the buffy coat containing PBMCs at the plasma-Ficoll interface.

  • Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in the appropriate buffer provided with the T cell enrichment kit.

  • Follow the manufacturer's instructions for negative selection of T cells. This typically involves incubating the cells with an antibody cocktail that labels non-T cells, followed by removal of these labeled cells using magnetic beads.

  • Collect the enriched T cell population. Assess purity using flow cytometry by staining for CD3.

  • Resuspend the purified T cells in complete RPMI medium (RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin).

Protocol 2: T Cell Activation and Treatment with this compound

This protocol details the activation of primary T cells and subsequent treatment with this compound to assess its impact on T cell function.

Materials:

  • Purified primary T cells

  • Complete RPMI medium

  • Human CD3/CD28 T cell activator (e.g., Dynabeads or plate-bound antibodies)

  • Recombinant human IL-2

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom culture plates

Procedure:

  • Adjust the concentration of purified T cells to 1 x 106 cells/mL in complete RPMI medium.

  • Activate the T cells by adding CD3/CD28 T cell activator according to the manufacturer's instructions.

  • Seed 100 µL of the cell suspension (1 x 105 cells) into the wells of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI medium. A suggested starting concentration range is 1 nM to 1 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Add 100 µL of the this compound dilutions (or vehicle control) to the appropriate wells.

  • For experiments investigating cytokine-driven proliferation, add a final concentration of 10-20 ng/mL of recombinant human IL-2.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 24-72 hours).

Protocol 3: Assessment of T Cell Proliferation

T cell proliferation can be measured using various methods, including CFSE dilution or incorporation of nucleoside analogs like BrdU or EdU.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Flow cytometer

  • Proliferation assay kit (e.g., BrdU or EdU)

Procedure (CFSE Dilution Assay):

  • Prior to activation, label the purified T cells with CFSE according to the manufacturer's protocol.

  • Proceed with T cell activation and this compound treatment as described in Protocol 2.

  • After 72 hours of incubation, harvest the cells.

  • Wash the cells with PBS containing 2% FBS.

  • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Experimental Workflow

TCell_Experiment_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture and Treatment cluster_analysis Downstream Analysis Blood Whole Blood PBMC PBMC Isolation (Ficoll Gradient) Blood->PBMC TCell_Isolation T Cell Isolation (Negative Selection) PBMC->TCell_Isolation Activation T Cell Activation (anti-CD3/CD28) TCell_Isolation->Activation Treatment Treatment with this compound (Dose-Response) Activation->Treatment Proliferation Proliferation Assay (e.g., CFSE) Treatment->Proliferation Signaling Signaling Analysis (p-STAT5 Western Blot/Flow) Treatment->Signaling Cytokine Cytokine Profiling (ELISA/CBA) Treatment->Cytokine

Figure 2: General workflow for studying the effects of this compound on primary T cells.

Expected Outcomes and Troubleshooting

  • Inhibition of Proliferation: this compound is expected to inhibit T cell proliferation in a dose-dependent manner, particularly in response to γc-chain cytokines like IL-2 and IL-7. The IC50 for proliferation inhibition should be in the nanomolar range.

  • Reduced STAT5 Phosphorylation: Treatment with this compound should lead to a significant reduction in IL-2-induced STAT5 phosphorylation. This can be assessed by Western blotting or intracellular flow cytometry using an antibody specific for phosphorylated STAT5.

  • Troubleshooting:

    • High Cell Death: High concentrations of this compound or DMSO may induce cytotoxicity. Ensure the final DMSO concentration is low and perform a dose-response curve to determine the optimal non-toxic concentration of this compound.

    • Variability in T Cell Response: Primary T cells from different donors can exhibit significant variability. It is recommended to use cells from multiple donors to ensure the reproducibility of the results.

    • Inefficient Activation: Ensure that the T cell activation reagents are potent and used at the recommended concentrations. Inadequate activation will result in low proliferation and may mask the inhibitory effects of this compound.

References

Application Notes and Protocols for FM-381 in In Vitro Immunology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM-381 is a potent, selective, and covalent reversible inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development, proliferation, and function.[1][2] Its high selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) makes it a valuable chemical probe for dissecting the specific roles of JAK3 in immune cell biology.[1][2] These application notes provide detailed protocols for utilizing this compound in fundamental in vitro immunology studies to investigate its effects on immune cell signaling, activation, and function.

This compound exerts its inhibitory effect by targeting a unique cysteine residue (Cys909) within the ATP-binding site of JAK3.[1][2] This interaction blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, which is crucial for signaling from cytokines that use the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.

Table 1: In Vitro Inhibitory Potency of this compound

TargetAssay TypeIC50Reference
JAK3Radiometric Assay127 pM[1][4]
JAK3Radiometric Assay0.154 nM[2][5]
JAK3Radiometric Assay12 ± 1 nM[6]

Table 2: Selectivity of this compound Against JAK Family Kinases

KinaseSelectivity (fold vs. JAK3)Reference
JAK1410[1][2]
JAK22700[1][2]
TYK23600[1][2]

Table 3: Cellular Activity of this compound

AssayCell TypeParameterValueReference
NanoBRET AssayHeLa cellsApparent EC50100 nM[2]
STAT5 Phosphorylation (IL-2 stimulated)Human CD4+ T cellsEffective Inhibitory Concentration100 nM[1][2]
STAT3 Phosphorylation (IL-6 stimulated)Human CD4+ T cellsNo inhibition up to1 µM[1][2]

Note: For specific JAK3 inhibition in cellular assays, a concentration range of 100-300 nM is recommended. The inactive control compound, FM-479, which has no activity on JAK3 or other kinases, can be used at similar concentrations.[2][4]

Signaling Pathway

The primary signaling cascade inhibited by this compound is the JAK3-STAT5 pathway, which is activated by common gamma chain (γc) cytokines like IL-2.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor IL-2 Receptor (γc / IL-2Rβ) jak1 JAK1 receptor->jak1 Activates jak3 JAK3 receptor->jak3 Activates stat5_inactive STAT5 (monomer) jak1->stat5_inactive Phosphorylates jak3->stat5_inactive Phosphorylates il2 IL-2 il2->receptor Binding stat5_active p-STAT5 (dimer) stat5_inactive->stat5_active Dimerization gene Gene Transcription (Proliferation, Survival) stat5_active->gene Translocation fm381 This compound fm381->jak3 Inhibits

JAK3-STAT5 signaling pathway inhibited by this compound.

Experimental Protocols

The following are detailed protocols for assessing the impact of this compound on key immunological functions in vitro.

Protocol 1: Inhibition of IL-2-Induced STAT5 Phosphorylation in Human T Cells

This protocol details the procedure to measure the inhibitory effect of this compound on JAK3's downstream signaling target, STAT5, in primary human T cells using flow cytometry.

Workflow Diagram:

stat5_workflow start Isolate Human PBMCs starve Cytokine Starvation (2 days, no IL-2) start->starve pre_treat Pre-treat with this compound or Vehicle Control (1h) starve->pre_treat stimulate Stimulate with IL-2 (15 min, 37°C) pre_treat->stimulate fix Fix Cells (e.g., 4% PFA) stimulate->fix permeabilize Permeabilize Cells (e.g., 90% Methanol) fix->permeabilize stain Stain with Antibodies (anti-CD4, anti-pSTAT5) permeabilize->stain acquire Acquire Data (Flow Cytometer) stain->acquire analyze Analyze pSTAT5 MFI in CD4+ T cells acquire->analyze

Workflow for pSTAT5 analysis by flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, Penicillin/Streptomycin

  • This compound (and FM-479 negative control) dissolved in DMSO

  • Recombinant Human IL-2

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold 90% Methanol)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies: anti-human CD4, anti-human pSTAT5 (pY694)

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cytokine Starvation: To reduce basal STAT5 phosphorylation, culture the T cells for 2 days in complete RPMI medium without any exogenous cytokines.[7]

  • Plating: Resuspend cells at 1 x 10^6 cells/mL in pre-warmed RPMI medium. Plate 100 µL of cell suspension per well in a 96-well U-bottom plate.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound and the negative control FM-479. Add the compounds to the cells at desired final concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.

  • Cytokine Stimulation: Add recombinant human IL-2 to a final concentration of 100 ng/mL to the appropriate wells. Leave some wells unstimulated as a negative control. Incubate for 15 minutes at 37°C.[8][9]

  • Fixation: Stop the stimulation by adding 1 mL of Fixation Buffer. Incubate for 10 minutes at room temperature.

  • Permeabilization: Centrifuge cells, discard the supernatant, and resuspend the pellet in ice-cold 90% Methanol. Incubate on ice for 30 minutes.[7]

  • Staining: Wash cells twice with Flow Cytometry Staining Buffer. Resuspend the cell pellet in 100 µL of staining buffer containing the anti-CD4 and anti-pSTAT5 antibodies. Incubate for 30-60 minutes at room temperature in the dark.

  • Acquisition: Wash cells once and resuspend in 300 µL of staining buffer. Acquire events on a flow cytometer.

  • Analysis: Gate on the CD4+ T cell population and quantify the Median Fluorescence Intensity (MFI) of the pSTAT5 signal. Compare the MFI between vehicle-treated, this compound-treated, and unstimulated cells.

Protocol 2: T-Cell Activation and Proliferation Assay

This protocol assesses the effect of this compound on T-cell activation and proliferation, key events downstream of JAK3 signaling.

Workflow Diagram:

tcell_activation_workflow cluster_analysis Analysis start Isolate Human T cells label_cells Label with Proliferation Dye (e.g., CFSE) start->label_cells plate_cells Plate T cells label_cells->plate_cells add_inhibitor Add this compound or Vehicle plate_cells->add_inhibitor add_stim Add Anti-CD3/CD28 Beads add_inhibitor->add_stim incubate Incubate for 3-5 days add_stim->incubate harvest Harvest Cells and Supernatants incubate->harvest flow Proliferation (CFSE dilution) by Flow Cytometry harvest->flow elisa Cytokine Secretion (e.g., IL-2) by ELISA harvest->elisa

Workflow for T-cell activation and proliferation assay.

Materials:

  • Purified human CD4+ or CD8+ T cells

  • RPMI-1640 medium (supplemented as above)

  • This compound and vehicle control (DMSO)

  • Anti-CD3/CD28 T-cell activation beads (e.g., Dynabeads™)

  • Cell proliferation dye (e.g., CFSE)

  • 96-well flat-bottom plates

  • ELISA kit for human IL-2

  • Flow cytometer

Procedure:

  • Cell Preparation and Labeling: Isolate T cells from PBMCs. Label the T cells with a proliferation dye like CFSE according to the manufacturer's protocol. This dye is diluted with each cell division, allowing for tracking of proliferation.

  • Plating: Resuspend the labeled T cells at 1 x 10^6 cells/mL in complete RPMI. Plate 1 x 10^5 cells (100 µL) per well in a 96-well flat-bottom plate.

  • Inhibitor Addition: Add this compound or vehicle control at desired concentrations.

  • Stimulation: Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio to stimulate T-cell activation.[10] Include unstimulated control wells.

  • Incubation: Culture the cells for 3 to 5 days at 37°C, 5% CO2.

  • Harvesting: After incubation, gently resuspend the cells.

    • For Cytokine Analysis: Centrifuge the plate and collect the supernatant. Store at -80°C until analysis.

    • For Proliferation Analysis: Harvest the cells for flow cytometry.

  • Analysis:

    • Cytokine Secretion: Measure the concentration of IL-2 (a key cytokine produced by activated T cells) in the collected supernatants using an ELISA kit.

    • Proliferation: Stain cells with a viability dye and analyze by flow cytometry. Gate on live, single cells and measure the dilution of the CFSE fluorescence to determine the extent of cell division.

Protocol 3: Inhibition of LPS-Induced Cytokine Production in PBMCs

This protocol is designed to evaluate the immunomodulatory effects of this compound on innate immune cells within a mixed PBMC population, specifically on the production of pro-inflammatory (TNF-α) and anti-inflammatory (IL-10) cytokines following lipopolysaccharide (LPS) stimulation.

Workflow Diagram:

lps_workflow start Isolate Human PBMCs plate_cells Plate PBMCs (5 x 10^5 cells/well) start->plate_cells add_inhibitor Add this compound or Vehicle plate_cells->add_inhibitor add_stim Stimulate with LPS (e.g., 50 ng/mL) add_inhibitor->add_stim incubate Incubate for 24-30 hours add_stim->incubate harvest Collect Supernatants incubate->harvest analyze Measure TNF-α and IL-10 by ELISA or CBA harvest->analyze

Workflow for LPS-induced cytokine production assay.

Materials:

  • Human PBMCs

  • RPMI-1640 medium (supplemented as above)

  • This compound and vehicle control (DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well flat-bottom plates

  • ELISA or Cytometric Bead Array (CBA) kits for human TNF-α and IL-10

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood.

  • Plating: Resuspend cells in complete RPMI medium and adjust the concentration to 5 x 10^6 cells/mL. Plate 100 µL (5 x 10^5 cells) into each well of a 96-well plate.[11]

  • Inhibitor Addition: Add this compound or vehicle control at desired concentrations.

  • Stimulation: Add LPS to a final concentration of 50 ng/mL to the appropriate wells.[6] Include unstimulated control wells.

  • Incubation: Culture the cells for 24-30 hours at 37°C, 5% CO2.[11]

  • Supernatant Collection: Centrifuge the plates to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.

  • Cytokine Measurement: Quantify the concentrations of TNF-α and IL-10 in the supernatants using ELISA or CBA kits according to the manufacturer's instructions. Analyze the data to determine if this compound alters the IL-10/TNF-α ratio.[6]

References

Application Notes and Protocols for Assessing FM-381 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM-381 is a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3), targeting a unique cysteine residue (Cys909) in the ATP-binding pocket.[1][2][3] JAK3 is a critical enzyme in the JAK/STAT signaling pathway, which is essential for the development and function of immune cells.[4] Dysregulation of the JAK3 signaling pathway is implicated in various autoimmune diseases and cancers, making it a compelling therapeutic target.

These application notes provide a detailed protocol for assessing the target engagement of this compound with JAK3 in a cellular context. Three distinct and complementary methods are described: a direct binding assay (NanoBRET™ Target Engagement Assay), a thermal stability shift assay (Cellular Thermal Shift Assay - CETSA), and a downstream signaling pathway inhibition assay (Western Blot for phospho-STAT5).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a benchmark for experimental outcomes.

Table 1: In Vitro Potency and Selectivity of this compound [1][2][5][6]

TargetIC50 (nM)Assay Type
JAK3 0.127 Radiometric
JAK152Radiometric
JAK2346Radiometric
TYK2459Radiometric

Table 2: Cellular Target Engagement and Pathway Inhibition of this compound [1][2][3]

AssayCell LineParameterValue (nM)
NanoBRET™ Target EngagementHEK293EC50100
pSTAT5 Inhibition (IL-2 stimulated)Human CD4+ T-cellsIC50~100

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental approaches to measure its target engagement, the following diagrams are provided.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R IL-2 Receptor (IL-2Rβ/γc) JAK1 JAK1 IL2R->JAK1 Activation JAK3 JAK3 IL2R->JAK3 Activation STAT5 STAT5 JAK1->STAT5 Phosphorylation JAK3->STAT5 Phosphorylation STAT5_dimer STAT5 Dimer Gene Gene Transcription STAT5_dimer->Gene Nuclear Translocation STAT5->STAT5_dimer Dimerization FM381 This compound FM381->JAK3 Inhibition IL2 IL-2 IL2->IL2R Binding

Caption: IL-2 Receptor-JAK3-STAT5 Signaling Pathway and Point of Inhibition by this compound.

cluster_direct Direct Target Engagement cluster_indirect Downstream Pathway Inhibition start_direct Cells expressing NanoLuc-JAK3 treat_direct Add this compound and fluorescent tracer start_direct->treat_direct measure_direct Measure BRET signal treat_direct->measure_direct end_direct EC50 determination measure_direct->end_direct start_indirect CD4+ T-cells treat_indirect Pre-incubate with this compound start_indirect->treat_indirect stimulate Stimulate with IL-2 treat_indirect->stimulate lyse Cell Lysis stimulate->lyse wb Western Blot for pSTAT5/Total STAT5 lyse->wb end_indirect IC50 determination wb->end_indirect

Caption: Experimental Workflows for Assessing this compound Target Engagement.

Experimental Protocols

NanoBRET™ Target Engagement Assay

This assay directly measures the binding of this compound to JAK3 in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged JAK3 and a fluorescent tracer that binds to the same target.[7]

Materials:

  • HEK293 cells

  • JAK3-NanoLuc® Fusion Vector (e.g., from Promega)

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer and Nano-Glo® Substrate (e.g., from Promega)

  • White, tissue-culture treated 96-well plates

  • This compound

Protocol:

  • Transfection:

    • Co-transfect HEK293 cells with the JAK3-NanoLuc® Fusion Vector and a carrier DNA according to the manufacturer's protocol.

    • Culture the cells for 18-24 hours to allow for expression of the fusion protein.[8]

  • Cell Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM® at a concentration of 2 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.[9]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Add the this compound dilutions to the wells.

    • Add the NanoBRET™ tracer to the wells at a final concentration determined by prior optimization (typically near its EC50).

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.[10]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing an extracellular NanoLuc® inhibitor.[8]

    • Add the substrate solution to each well.

    • Read the BRET signal on a luminometer equipped with appropriate filters (e.g., 450 nm for donor and 610 nm for acceptor).[8]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the EC50.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the thermal stabilization of JAK3 upon this compound binding.[11][12]

Materials:

  • Human T-cell line (e.g., Jurkat)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • PCR tubes

  • Thermocycler

  • Anti-JAK3 antibody and appropriate secondary antibody

  • Western blot reagents

Protocol:

  • Cell Treatment:

    • Plate Jurkat cells and treat with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 42°C to 60°C).[13] Include an unheated control.

  • Cell Lysis and Lysate Clarification:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.[13]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[13]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample and normalize.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against JAK3, followed by an HRP-conjugated secondary antibody.

  • Data Analysis:

    • Quantify the band intensities for JAK3 at each temperature for both this compound and vehicle-treated samples.

    • Plot the percentage of soluble JAK3 (normalized to the unheated control) against the temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Western Blot for Phospho-STAT5 Inhibition

This assay measures the functional consequence of JAK3 inhibition by quantifying the phosphorylation of its downstream substrate, STAT5.[1][2]

Materials:

  • Human CD4+ T-cells

  • RPMI 1640 medium with 10% FBS

  • This compound

  • Recombinant human IL-2

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5

  • HRP-conjugated secondary antibody

  • Western blot reagents

Protocol:

  • Cell Culture and Treatment:

    • Isolate human CD4+ T-cells from peripheral blood mononuclear cells (PBMCs).

    • Incubate the cells with serial dilutions of this compound or vehicle (DMSO) for 1 hour at 37°C.[1]

  • Cytokine Stimulation:

    • Stimulate the cells with recombinant human IL-2 (e.g., 50 ng/mL) for 30 minutes at 37°C to induce STAT5 phosphorylation.[1]

  • Protein Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with 1X SDS sample buffer containing protease and phosphatase inhibitors.[14]

    • Sonicate the samples to shear DNA and reduce viscosity.[14]

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with anti-phospho-STAT5 antibody (e.g., 1:1000 dilution) overnight at 4°C.[14]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[14]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an anti-total STAT5 antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-STAT5 and total STAT5.

    • Normalize the phospho-STAT5 signal to the total STAT5 signal.

    • Plot the normalized phospho-STAT5 signal against the logarithm of the this compound concentration and fit the data to determine the IC50.

References

Application Notes and Protocols for the Use of FM-381 in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM-381 is a highly potent and selective, reversible covalent inhibitor of Janus kinase 3 (JAK3)[1][2][3][4]. It targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, providing it with remarkable selectivity over other members of the JAK family (JAK1, JAK2, and TYK2)[2]. The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling[1][3]. Specifically, JAK3 is predominantly expressed in hematopoietic cells and is essential for the development and function of lymphocytes. Its restricted expression pattern makes it an attractive therapeutic target for autoimmune diseases and certain types of cancer. These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to determine its inhibitory activity and selectivity.

Mechanism of Action

This compound functions as a reversible covalent inhibitor. This mechanism involves two steps: first, the inhibitor reversibly binds to the target enzyme, and second, a covalent bond is formed between the inhibitor and a specific amino acid residue on the enzyme[5][6]. In the case of this compound, it forms a reversible covalent bond with the thiol group of the Cys909 residue within the ATP-binding pocket of JAK3[2]. This covalent modification enhances its potency and contributes to its high selectivity.

Data Presentation

The inhibitory activity of this compound against various kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

KinaseIC50 (nM)Assay TypeReference
JAK3 0.127 Biochemical Assay[1][3]
JAK3 0.154 Radiometric Assay[7][8]
JAK152Radiometric Assay[7]
JAK2346Radiometric Assay[7]
TYK2459Radiometric Assay[7]
BTK>5000Radiometric Assay[7]
ITK1800Radiometric Assay[7]
EGFR>5000Radiometric Assay[7]

Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription[4][7][9].

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. Recruitment Cytokine Cytokine Cytokine->Receptor JAK->Receptor JAK->STAT pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Nucleus Nucleus Dimer->Nucleus 7. Translocation Gene Gene Transcription Nucleus->Gene Kinase_Inhibitor_Workflow cluster_screening Screening cluster_validation Validation & Characterization cluster_cellular Cellular Assays HTS High-Throughput Screening (e.g., against a kinase panel) Hit_ID Hit Identification (Primary Hits) HTS->Hit_ID IC50 IC50 Determination (Dose-Response Curves) Hit_ID->IC50 Selectivity Selectivity Profiling (Against related kinases) IC50->Selectivity MoA Mechanism of Action Studies (e.g., covalent binding) Selectivity->MoA Cellular_Activity Cellular Target Engagement (e.g., Western Blot for pSTAT) MoA->Cellular_Activity Cellular_Potency Cellular Potency Assessment (e.g., cell viability, cytokine release) Cellular_Activity->Cellular_Potency

References

Troubleshooting & Optimization

troubleshooting FM-381 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with FM-381 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a highly potent and selective, covalent reversible inhibitor of Janus kinase 3 (JAK3).[1][2][3] Its high selectivity makes it a valuable tool for studying the specific roles of JAK3 in signaling pathways, particularly the JAK/STAT pathway, which is crucial in the immune system.[4][5] this compound targets a unique cysteine residue (Cys909) in JAK3.[1][4]

Summary of this compound Properties:

PropertyValueSource(s)
Molecular Formula C₂₄H₂₄N₆O₂[6]
Molecular Weight 428.49 g/mol [2][7]
Appearance White to beige powder/crystalline solid[6][7]
Purity ≥98% (HPLC)[6][7]
Storage Temperature 2-8°C[7]

Inhibitory Activity:

TargetIC₅₀Selectivity vs. JAK3Source(s)
JAK3 127 pM-[1][3][6]
JAK1 52 nM~410-fold[1]
JAK2 346 nM~2700-fold[1]
TYK2 459 nM~3600-fold[1]

Q2: I'm observing precipitation when I add this compound to my aqueous buffer. Why is this happening?

This compound is a hydrophobic molecule, which is common for small molecule kinase inhibitors. This inherent low aqueous solubility means it will readily precipitate out of solution when transferred from an organic solvent like DMSO into an aqueous buffer if the final concentration of the organic solvent is too low or the final concentration of this compound is too high.

Q3: How should I prepare a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[2][6][7] It is advisable to prepare a high-concentration stock solution (e.g., 1-2 mg/mL) in DMSO, which can then be diluted to the final working concentration in your aqueous buffer.

Q4: What is the best way to dilute my this compound DMSO stock into an aqueous buffer to avoid precipitation?

To minimize precipitation when diluting your DMSO stock solution into an aqueous buffer, it is crucial to add the stock solution to the buffer in a way that promotes rapid mixing. It is generally recommended to keep the final DMSO concentration in your working solution below 1%, although this can be system-dependent.

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding this compound stock to the aqueous buffer.

This is a common issue due to the hydrophobic nature of this compound. Below is a troubleshooting workflow to address this problem.

G start Precipitation Observed check_dmso Is final DMSO concentration < 1%? start->check_dmso increase_dmso Increase final DMSO concentration (test up to 2%) if experiment allows. check_dmso->increase_dmso No check_fm381_conc Is this compound working concentration too high? check_dmso->check_fm381_conc Yes increase_dmso->check_fm381_conc lower_fm381_conc Lower the working concentration of this compound. check_fm381_conc->lower_fm381_conc Yes mixing_method How was the stock solution added to the buffer? check_fm381_conc->mixing_method No success Solubility Achieved lower_fm381_conc->success improve_mixing Improve mixing: - Add stock to vortexing buffer. - Pipette up and down rapidly. mixing_method->improve_mixing buffer_composition Consider buffer composition. Is the pH or ionic strength suboptimal? improve_mixing->buffer_composition optimize_buffer Optimize buffer: - Adjust pH away from pI. - Test different salt concentrations. buffer_composition->optimize_buffer use_surfactant As a last resort, consider a mild, non-ionic surfactant (e.g., Tween-20, Pluronic F-68). (Validate against controls). optimize_buffer->use_surfactant use_surfactant->success

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 2 mg/mL stock, add 500 µL of DMSO to 1 mg of this compound).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be required to fully dissolve the compound.[7]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.

G cluster_0 Preparation of this compound Stock Solution A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex/Warm to Dissolve C->D E Aliquot into Smaller Volumes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing an this compound stock solution.

Protocol 2: Preparation of Aqueous Working Solution

  • Materials:

    • This compound DMSO stock solution

    • Pre-warmed aqueous experimental buffer

  • Procedure:

    • Warm the aqueous buffer to the experimental temperature (e.g., 37°C).

    • While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution drop-wise. This rapid mixing is critical to prevent localized high concentrations of this compound that can lead to precipitation.

    • Continue to vortex for an additional 30 seconds after adding the stock solution.

    • Visually inspect the solution for any signs of precipitation. If the solution is hazy or contains visible particles, the concentration may be too high for the buffer conditions.

    • Use the freshly prepared working solution immediately for your experiments.

Signaling Pathway

This compound is a selective inhibitor of JAK3, which plays a key role in the JAK/STAT signaling pathway. This pathway is activated by cytokines and is essential for immune cell function.

G cluster_pathway JAK/STAT Signaling Pathway cytokine Cytokine (e.g., IL-2) receptor Cytokine Receptor cytokine->receptor jak1 JAK1 receptor->jak1 recruits & activates jak3 JAK3 receptor->jak3 recruits & activates stat STAT5 jak1->stat phosphorylates jak3->stat phosphorylates p_stat p-STAT5 stat->p_stat dimer p-STAT5 Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription nucleus->transcription fm381 This compound fm381->jak3 inhibits

Caption: The inhibitory action of this compound on the JAK/STAT pathway.

References

potential off-target effects of FM-381 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for FM-381. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments, with a particular focus on potential off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a chemical probe that acts as a potent and selective covalent reversible inhibitor of JAK3, a member of the Janus kinase family of cytoplasmic tyrosine kinases.[1] It targets a unique cysteine residue (Cys909) in the gatekeeper position of JAK3.[1] The expression of JAK3 is primarily restricted to the hematopoietic system, where it plays a crucial role in immune cell development and function.

Q2: How selective is this compound for JAK3?

A2: this compound exhibits high selectivity for JAK3 over other members of the JAK family. Its inhibitory concentration (IC50) for JAK3 is approximately 127 pM.[1] It is about 410-fold more selective for JAK3 than for JAK1, 2,700-fold over JAK2, and 3,600-fold over TYK2.[1]

Q3: Are there known off-target effects for this compound?

A3: At a concentration of 100 nM, this compound is highly selective for JAK3 and shows no significant activity against a panel of 410 other kinases.[1] However, at a higher concentration of 500 nM, this compound has been observed to moderately inhibit 11 other kinases, with residual activities below 50%.[1] It has been found to be inactive against a panel of frequently hit bromodomains (BRD4, BRPF, CECR, FALZ, TAF1, BRD9).[1]

Q4: What are the 11 kinases that are moderately inhibited by this compound at 500 nM?

A4: The primary publication describing the selectivity of this compound states that 11 kinases are moderately inhibited at a concentration of 500 nM. However, the specific identities of these 11 kinases are not explicitly listed in the main text or publicly available supplementary information of the key research articles. Therefore, users should be aware of potential off-target activities when using this compound at concentrations approaching or exceeding 500 nM.

Q5: What is the recommended concentration of this compound for cellular assays?

A5: For cellular assays, a concentration of 100 nM is recommended to maintain high selectivity for JAK3.[2] In human CD4+ T cells, this compound has been shown to block IL-2-stimulated (JAK3/JAK1 dependent) STAT5 phosphorylation at 100 nM, while not affecting JAK3-independent IL-6-stimulated (JAK1/2/TYK dependent) STAT3 signaling at concentrations up to 1 µM.[1]

Troubleshooting Guide: Potential Off-Target Effects of this compound at High Concentrations

Researchers using this compound at concentrations significantly above 100 nM may encounter unexpected results due to off-target effects. This guide provides steps to identify and mitigate these potential issues.

Problem Possible Cause Troubleshooting Steps
Unexpected Phenotype or Cellular Response Off-target kinase inhibition: At concentrations of 500 nM or higher, this compound may inhibit other kinases, leading to unforeseen biological consequences.1. Confirm On-Target Engagement: Use a primary antibody specific to phosphorylated STAT5 (pSTAT5) to confirm that the JAK3 pathway is being inhibited at the concentrations used. 2. Dose-Response Curve: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect. 3. Use a Structurally Unrelated JAK3 Inhibitor: Compare the phenotype observed with this compound to that of a different, structurally unrelated JAK3 inhibitor. If the phenotype is consistent, it is more likely to be an on-target effect. 4. Rescue Experiment: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the suspected off-target kinase.
Cellular Toxicity High concentration of this compound or solvent (DMSO): High concentrations of any small molecule inhibitor or its solvent can induce cellular stress and toxicity, which may be independent of its intended target.1. Determine IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your specific cell line. 2. Minimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5% (v/v), as higher concentrations can be toxic. 3. Include Vehicle Control: Always include a vehicle-only (DMSO) control in your experiments to account for any solvent-induced effects.
Inconsistent Results Compound Instability or Degradation: Small molecule inhibitors can be unstable in cell culture media over long incubation periods.1. Minimize Incubation Time: If possible, design experiments with shorter incubation times. 2. Replenish Inhibitor: For longer experiments, consider replenishing the media with fresh this compound at regular intervals.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases

KinaseIC50 (pM)Selectivity vs. JAK3
JAK31271-fold
JAK152,000410-fold
JAK2346,0002,700-fold
TYK2459,0003,600-fold

Data compiled from MedchemExpress.[1]

Table 2: Kinome-wide Selectivity of this compound

ConcentrationNumber of Kinases TestedOff-Target Inhibition
100 nM410No significant inhibition
500 nM410Moderate inhibition of 11 kinases (residual activity <50%)

Data compiled from MedchemExpress.[1]

Experimental Protocols

In Vitro Kinase Assay (Radiometric)

This protocol is a generalized method for determining the in vitro potency of this compound against JAK3.

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP (as required for the specific assay, e.g., 10 µM)

  • [γ-33P]ATP

  • Substrate peptide (e.g., a poly(Glu, Tyr) peptide)

  • This compound serial dilutions

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant JAK3 enzyme, and the substrate peptide.

  • Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-33P]ATP.

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cellular Assay for STAT5 Phosphorylation in Human CD4+ T Cells

This protocol describes a method to assess the cellular activity of this compound by measuring the inhibition of IL-2-induced STAT5 phosphorylation.

Materials:

  • Isolated human CD4+ T cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Recombinant human IL-2

  • This compound serial dilutions

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibody against phospho-STAT5 (pY694)

  • Primary antibody against total STAT5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Culture isolated human CD4+ T cells in RPMI-1640 medium.

  • Pre-incubate the cells with serial dilutions of this compound or vehicle control (DMSO) for 1 hour at 37°C.

  • Stimulate the cells with recombinant human IL-2 (e.g., 100 ng/mL) for 15-30 minutes at 37°C.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-STAT5 and total STAT5.

  • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the phospho-STAT5 signal to the total STAT5 signal.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates (p) pSTAT5_dimer pSTAT5 Dimer STAT5->pSTAT5_dimer Dimerizes Gene_Expression Gene_Expression pSTAT5_dimer->Gene_Expression Translocates & Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds This compound This compound This compound->JAK3 Inhibits

Caption: Simplified JAK3-STAT5 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Cell_Culture Culture CD4+ T Cells Inhibitor_Incubation Pre-incubate with this compound Cell_Culture->Inhibitor_Incubation Stimulation Stimulate with IL-2 Inhibitor_Incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Western_Blot Western Blot for pSTAT5/STAT5 Lysis->Western_Blot Analysis Data Analysis Western_Blot->Analysis

Caption: Experimental workflow for assessing STAT5 phosphorylation in response to this compound treatment.

References

optimizing FM-381 concentration to avoid cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel kinase inhibitor, FM-381, to minimize cytotoxicity while achieving desired experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Serine/Threonine kinase AKT (also known as Protein Kinase B). By blocking the phosphorylation of AKT, this compound effectively downregulates a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and other diseases. This inhibition can lead to decreased cell proliferation, survival, and growth.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial experiments, we recommend a starting concentration range of 10 nM to 10 µM. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay. We advise performing a preliminary cytotoxicity assay to establish the cytotoxic concentration 50 (CC50) and an efficacy assay to determine the half-maximal inhibitory concentration (IC50) for target inhibition.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in sterile DMSO. This stock solution should be stored at -20°C or -80°C and protected from light. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q4: Is this compound expected to be cytotoxic?

A4: Yes, as an inhibitor of the pro-survival AKT pathway, this compound is expected to induce cytotoxicity, particularly in cancer cell lines that are dependent on this pathway. The degree of cytotoxicity is dose-dependent. The goal of optimization is to find a therapeutic window where the desired inhibitory effect is achieved with minimal off-target or excessive cytotoxicity.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity are observed even at low concentrations of this compound.

  • Possible Cause 1: High sensitivity of the cell line. Some cell lines are exquisitely sensitive to the inhibition of the PI3K/AKT pathway.

    • Solution: Perform a more granular dose-response experiment using a lower concentration range (e.g., 0.1 nM to 1 µM) to identify a non-toxic effective concentration.

  • Possible Cause 2: Solvent toxicity. The final concentration of DMSO in the cell culture may be too high.

    • Solution: Ensure the final DMSO concentration is below 0.1%. Prepare intermediate dilutions of your stock solution in culture medium to achieve this. Always include a vehicle control (medium with the same final DMSO concentration as your highest this compound dose) in your experiments.

  • Possible Cause 3: Contamination of the compound or culture.

    • Solution: Use fresh, validated cell stocks. Prepare a fresh stock solution of this compound from the original powder.

Issue 2: Inconsistent results between experiments.

  • Possible Cause 1: Variability in cell health and density. Cell confluence and passage number can significantly impact experimental outcomes.

    • Solution: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. Use cells from a consistent passage number range for all related experiments.

  • Possible Cause 2: Degradation of this compound. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.

    • Solution: Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability.

  • Possible Cause 3: Inaccurate pipetting.

    • Solution: Ensure your pipettes are calibrated. Use low-retention pipette tips for preparing serial dilutions of the compound.

Issue 3: No significant inhibition of the AKT pathway is observed.

  • Possible Cause 1: Insufficient concentration. The concentrations used may be below the IC50 for your specific cell line.

    • Solution: Increase the concentration range of this compound in your experiment. Confirm the IC50 with a dose-response curve and a direct measure of pathway inhibition, such as a Western blot for phosphorylated AKT (p-AKT).

  • Possible Cause 2: The cell line is not dependent on the PI3K/AKT pathway. The chosen cell line may have alternative compensatory signaling pathways activated.

    • Solution: Characterize the baseline activity of the PI3K/AKT pathway in your cell line (e.g., by checking basal p-AKT levels). Consider using a cell line known to be sensitive to AKT inhibition as a positive control.

  • Possible Cause 3: Assay timing. The time point chosen for analysis may be too early or too late to observe the effect.

    • Solution: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal time point for observing AKT inhibition and downstream effects.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on the MCF-7 breast cancer cell line after a 48-hour treatment period.

MetricDescriptionValue
IC50 (p-AKT) Concentration of this compound that inhibits AKT phosphorylation (Ser473) by 50%.150 nM
GI50 (Growth) Concentration of this compound that inhibits cell growth by 50%.250 nM
CC50 (Viability) Concentration of this compound that reduces cell viability by 50%.1.2 µM
Therapeutic Window A calculated ratio (CC50 / GI50) indicating the selectivity for growth inhibition over general cytotoxicity.4.8

Data are representative and may vary based on the cell line, assay conditions, and exposure time.

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be converted into formazan (B1609692) crystals by living cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) and normalize the results to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the CC50 value.

Protocol 2: Western Blot for p-AKT Inhibition

This protocol verifies the on-target effect of this compound by measuring the phosphorylation level of AKT.

  • Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or ß-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to determine the extent of inhibition.

Visualizations

G Diagram of the PI3K/AKT signaling pathway inhibited by this compound. cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation FM381 This compound FM381->AKT G start Start: Select Cell Line dose_response 1. Broad Dose-Response (e.g., 10 nM - 10 µM) start->dose_response assay_viability 2. Assess Cytotoxicity (MTT Assay) dose_response->assay_viability assay_target 3. Assess Target Inhibition (p-AKT Western Blot) dose_response->assay_target decision Is Therapeutic Window Acceptable? assay_viability->decision assay_target->decision decision->start No, Re-evaluate Concentration Range narrow_dose 4. Narrow Dose-Response Around IC50 decision->narrow_dose Yes functional_assay 5. Perform Functional Assays (e.g., Apoptosis, Migration) narrow_dose->functional_assay end End: Optimal Concentration Identified functional_assay->end

Technical Support Center: Assessing the Cell Permeability of FM-381

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the cell permeability of FM-381, a potent and selective JAK3 inhibitor.

I. This compound: Key Characteristics

This compound is a covalent reversible inhibitor of Janus kinase 3 (JAK3), targeting the unique cysteine residue Cys909.[1][2] It is a valuable tool for studying JAK3-mediated signaling pathways. Understanding its cell permeability is crucial for interpreting in vitro experimental results and predicting its in vivo behavior.

PropertyValueSource
Molecular Formula C₂₄H₂₄N₆O₂[3][4][5]
Molecular Weight 428.49 g/mol [4][5]
Solubility Soluble in DMSO[3][4]
Mechanism of Action Covalent reversible inhibitor of JAK3[1][2]

II. Frequently Asked Questions (FAQs)

Q1: What is the expected cell permeability of this compound based on its physicochemical properties?

Q2: Which in vitro assays are recommended for determining the cell permeability of this compound?

A2: Several in vitro methods can be used to assess the cell permeability of this compound. The choice of assay depends on the specific research question and required throughput.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive membrane permeability.[6][7] It is a good initial screening tool.

  • Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[8][9] It provides information on both passive permeability and active transport mechanisms (efflux and uptake).

  • Madin-Darby Canine Kidney (MDCK) Permeability Assay: This assay utilizes a kidney epithelial cell line and is often used to predict blood-brain barrier penetration and to identify substrates of efflux transporters like P-glycoprotein (P-gp).[10][11][12]

Q3: How does the covalent binding of this compound to JAK3 affect the interpretation of cell permeability assays?

A3: The covalent, albeit reversible, binding of this compound to intracellular JAK3 could potentially act as a "sink," trapping the compound inside the cell. This might lead to an underestimation of the apical-to-basolateral permeability in assays like the Caco-2 or MDCK assays, as the compound that enters the cell may be retained. It is important to consider this intracellular target engagement when analyzing the results.

III. Troubleshooting Guides

A. Parallel Artificial Membrane Permeability Assay (PAMPA)
Issue Possible Cause(s) Troubleshooting Steps
Low Permeability (Papp) Value 1. Poor solubility of this compound in the assay buffer. 2. Instability of this compound in the assay buffer. 3. Issues with the artificial membrane integrity.1. Ensure complete dissolution of this compound in the donor solution. The use of a co-solvent like DMSO (typically at <1%) is common. 2. Assess the stability of this compound in the assay buffer over the experiment's duration using LC-MS. 3. Include a high-permeability control compound to validate the assay setup.
High Variability in Papp Values 1. Inconsistent coating of the lipid on the filter plate. 2. Pipetting errors. 3. Evaporation from wells.1. Ensure a uniform and consistent application of the lipid solution to each well. 2. Use calibrated pipettes and consistent technique. 3. Keep the plate covered during incubation and maintain a humid environment.
B. Caco-2 and MDCK Permeability Assays
Issue Possible Cause(s) Troubleshooting Steps
Low Apical-to-Basolateral (A-B) Permeability 1. Low intrinsic passive permeability of this compound. 2. this compound is a substrate for efflux transporters (e.g., P-gp, BCRP) expressed on the apical membrane. 3. Poor solubility or instability in the transport buffer. 4. Intracellular trapping due to covalent binding to JAK3.1. Consider the physicochemical properties of this compound. A PAMPA assay can help confirm low passive permeability. 2. Perform a bi-directional assay (A-B and B-A) to determine the efflux ratio. An efflux ratio >2 suggests active efflux.[13] Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to confirm. 3. Check solubility and stability as in the PAMPA troubleshooting. 4. This is an inherent property. Consider using cell lines with varying JAK3 expression levels if available.
High Efflux Ratio (Papp B-A / Papp A-B > 2) 1. this compound is a substrate for one or more apically located efflux transporters.1. Conduct the assay in the presence of specific efflux transporter inhibitors (e.g., verapamil, fumitremorgin C) to identify the transporter(s) involved. A significant reduction in the efflux ratio in the presence of an inhibitor is indicative of its involvement.[13]
Poor Monolayer Integrity (Low TEER values or high flux of Lucifer Yellow) 1. Cells not fully differentiated. 2. Cytotoxicity of this compound at the tested concentration. 3. Improper cell seeding or culture conditions.1. Ensure Caco-2 cells are cultured for at least 21 days to allow for proper differentiation.[8] 2. Determine the cytotoxicity of this compound on the cell line using an MTT or similar assay and use a non-toxic concentration for the permeability experiment. 3. Optimize cell seeding density and ensure proper maintenance of cell cultures.
Low Mass Balance/Recovery 1. Compound binding to the plate or filter. 2. Metabolism of this compound by the cells. 3. Compound instability in the assay buffer.1. Use low-binding plates. Analyze the amount of compound remaining in the donor and acceptor compartments and in the cell lysate to calculate mass balance. 2. Analyze cell lysates and receiver media for metabolites using LC-MS/MS. 3. Assess compound stability in the assay buffer over the course of the experiment.

IV. Experimental Protocols

A. PAMPA Protocol
  • Prepare Solutions:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

    • Prepare the donor solution by diluting the this compound stock in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration. The final DMSO concentration should be low (e.g., <1%).

    • Prepare the acceptor solution (buffer without the compound).

  • Coat the PAMPA Plate:

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., 1-2% lecithin (B1663433) in dodecane).

  • Assemble the PAMPA "Sandwich":

    • Add the acceptor solution to the acceptor plate.

    • Add the donor solution containing this compound to the coated donor plate.

    • Carefully place the donor plate onto the acceptor plate.

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours), often with gentle shaking.

  • Quantification:

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Permeability:

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

B. Caco-2/MDCK Bidirectional Permeability Assay Protocol
  • Cell Culture:

    • Seed Caco-2 or MDCK cells onto permeable Transwell® inserts and culture until a confluent monolayer is formed. For Caco-2 cells, this typically requires 21 days of culture to allow for differentiation.[8]

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers to ensure their integrity. Only use monolayers with TEER values above a pre-determined threshold.

  • Assay Preparation:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and allow them to equilibrate.

  • Transport Experiment:

    • Apical-to-Basolateral (A-B) Transport: Add the transport buffer containing this compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral-to-Apical (B-A) Transport: In a separate set of wells, add the transport buffer containing this compound to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation:

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

    • Analyze the concentration of this compound in the samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp values for both the A-B and B-A directions.

    • Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

V. Visualizations

Permeability_Assay_Workflow cluster_PAMPA PAMPA (Passive Permeability) cluster_Caco2_MDCK Caco-2 / MDCK Assay (Active & Passive) PAMPA_Start Prepare this compound Solution Coat_Plate Coat Plate with Lipid PAMPA_Start->Coat_Plate Assemble Assemble Donor/Acceptor Plates Coat_Plate->Assemble Incubate_P Incubate Assemble->Incubate_P Analyze_P Analyze Concentrations (LC-MS) Incubate_P->Analyze_P Calculate_Papp Calculate Papp Analyze_P->Calculate_Papp Culture_Cells Culture Cells on Transwells Check_Integrity Check Monolayer Integrity (TEER) Culture_Cells->Check_Integrity Transport_Exp Perform Bidirectional Transport Check_Integrity->Transport_Exp Incubate_C Incubate Transport_Exp->Incubate_C Analyze_C Analyze Concentrations (LC-MS) Incubate_C->Analyze_C Calculate_Papp_ER Calculate Papp & Efflux Ratio Analyze_C->Calculate_Papp_ER

Caption: General workflow for assessing this compound cell permeability.

Troubleshooting_Permeability cluster_solutions Solutions Start Low Permeability Observed Check_Solubility Check Solubility & Stability Start->Check_Solubility Is_Efflux Is it an Efflux Substrate? Start->Is_Efflux Check_Integrity Verify Monolayer Integrity Start->Check_Integrity Cytotoxicity Assess Cytotoxicity Start->Cytotoxicity Run_PAMPA Confirm with PAMPA Check_Solubility->Run_PAMPA Bidirectional_Assay Perform Bidirectional Assay Is_Efflux->Bidirectional_Assay Optimize_Culture Optimize Cell Culture Check_Integrity->Optimize_Culture Lower_Concentration Lower this compound Concentration Cytotoxicity->Lower_Concentration Use_Inhibitors Use Efflux Inhibitors Bidirectional_Assay->Use_Inhibitors

Caption: Troubleshooting logic for low this compound permeability.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT5 STAT5 JAK1->STAT5 Phosphorylation JAK3->STAT5 Phosphorylation pSTAT5 pSTAT5 STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Dimerization & Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression FM381 This compound FM381->JAK3 Inhibition

Caption: Simplified JAK3/STAT5 signaling pathway inhibited by this compound.

References

Technical Support Center: Managing Lot-to-Lot Variability of FM-381

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the lot-to-lot variability of FM-381, a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3). By implementing the quality control measures and troubleshooting strategies outlined below, users can ensure the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets the JAK3 enzyme. It forms a reversible covalent bond with a unique cysteine residue (Cys909) in the ATP-binding site of JAK3.[1][2][3] This covalent interaction leads to potent and highly selective inhibition of JAK3 over other members of the JAK family (JAK1, JAK2, and TYK2).[1][2][3] The inhibition of JAK3 blocks downstream signaling pathways, such as the JAK-STAT pathway, which are crucial for immune cell function.[2]

Q2: What are the potential sources of lot-to-lot variability with this compound?

A2: Lot-to-lot variability of this compound can arise from several factors during its synthesis and handling:

  • Purity: The presence of impurities, such as starting materials, byproducts, or degradation products, can affect the compound's activity and lead to off-target effects.

  • Potency: Variations in the inhibitory activity of different batches can occur. For a covalent inhibitor like this compound, this is best measured by the rate of inactivation (k_inact/K_i), not just the IC50 value.[1][4]

  • Solubility: Inconsistent solubility can impact the effective concentration in your experiments.

  • Stability: Degradation of the compound over time due to improper storage or handling can lead to a loss of activity.

Q3: I am observing inconsistent results in my cell-based assays with a new lot of this compound. What should I do first?

A3: The first step is to perform a set of quality control checks on the new lot of this compound to compare it with a previously validated lot. This should include assessing the purity, identity, and potency of the new batch. Refer to the troubleshooting guide and experimental protocols below for detailed instructions. It is also highly recommended to use the inactive control compound, FM-479, to confirm that the observed effects are due to JAK3 inhibition.[2][5]

Q4: How should I properly store and handle this compound to minimize degradation?

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Reduced or no activity of a new lot 1. Lower potency of the new lot. 2. Degradation of the compound. 3. Inaccurate concentration of the stock solution.1. Determine the k_inact/K_i of the new lot and compare it to the previous lot. 2. Check the purity of the new lot by HPLC. 3. Verify the concentration of your stock solution using a spectrophotometer or an analytical standard.
Increased off-target effects 1. Presence of active impurities in the new lot.1. Analyze the purity of the new lot by HPLC and mass spectrometry to identify any potential impurities. 2. Compare the selectivity profile of the new lot against other kinases with a previous lot.
Inconsistent results within the same lot 1. Instability of the compound in your experimental media. 2. Repeated freeze-thaw cycles of the stock solution.1. Perform a stability study of this compound in your specific assay buffer. 2. Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles.
Precipitation of the compound in solution 1. Poor solubility of the compound in the chosen solvent or buffer.1. Test the solubility in different solvents. 2. Use sonication or gentle warming to aid dissolution, but be cautious of potential degradation.

Quality Control Experimental Protocols

To ensure the consistency of your results, it is crucial to perform quality control experiments on each new lot of this compound.

Purity and Identity Verification

Objective: To confirm the purity and chemical identity of the this compound lot.

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).

    • Use a C18 reverse-phase column.

    • Employ a gradient elution method with two mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • The purity is determined by the percentage of the area of the main peak relative to the total peak area. A purity of ≥95% is generally recommended.

  • Mass Spectrometry (MS):

    • Infuse the this compound solution directly into the mass spectrometer or couple the HPLC to the mass spectrometer (LC-MS).

    • Acquire the mass spectrum in positive ion mode.

    • Confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of this compound.

Potency Determination (k_inact/K_i)

Objective: To determine the rate of covalent bond formation and the initial binding affinity, which together define the potency of a covalent inhibitor.

Methodology:

  • Experimental Setup:

    • Recombinant active JAK3 enzyme.

    • A suitable substrate and ATP.

    • A detection system to measure kinase activity (e.g., ADP-Glo™, LanthaScreen™).

  • Procedure:

    • Pre-incubate the JAK3 enzyme with various concentrations of this compound for different time intervals.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Measure the reaction rate at each inhibitor concentration and pre-incubation time.

    • Plot the observed rate constant (k_obs) of inactivation against the inhibitor concentration.

    • The slope of this plot will give the second-order rate constant, k_inact/K_i.

  • Data Analysis: The data should be fitted to the appropriate kinetic model for covalent inhibitors to determine the k_inact and K_i values.

Cellular Activity Validation

Objective: To confirm the on-target activity of this compound in a cellular context.

Methodology:

  • Western Blot for Phospho-STAT5:

    • Use a cell line that expresses JAK3 and responds to IL-2 stimulation (e.g., human T-cells).

    • Pre-treat the cells with different concentrations of the new lot of this compound and a reference lot.

    • Stimulate the cells with IL-2 to activate the JAK3-STAT5 pathway.

    • Lyse the cells and perform a Western blot analysis using antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5.

    • Compare the dose-dependent inhibition of p-STAT5 by the new and reference lots of this compound.

Data Presentation

Table 1: Example Quality Control Data for Two Lots of this compound

ParameterLot ALot BAcceptance Criteria
Purity (HPLC, %) 98.596.2≥ 95%
Identity (MS, [M+H]⁺) ConfirmedConfirmedMatches expected m/z
Potency (k_inact/K_i, M⁻¹s⁻¹) 1.2 x 10⁵1.1 x 10⁵Within ± 2-fold of reference
Cellular IC50 (p-STAT5, nM) 5562Within ± 3-fold of reference

Visualizations

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates JAK1->STAT5 Phosphorylates pSTAT5 p-STAT5 (Dimer) STAT5->pSTAT5 Dimerizes Nucleus Nucleus pSTAT5->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Initiates FM381 This compound FM381->JAK3 Inhibits

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

QC_Workflow New_Lot Receive New Lot of this compound QC_Checks Perform QC Checks New_Lot->QC_Checks Purity Purity (HPLC) QC_Checks->Purity Identity Identity (MS) QC_Checks->Identity Potency Potency (kinact/Ki) QC_Checks->Potency Cellular_Activity Cellular Activity QC_Checks->Cellular_Activity Compare Compare to Reference Lot Purity->Compare Identity->Compare Potency->Compare Cellular_Activity->Compare Pass Lot Passes QC Compare->Pass Acceptable Fail Lot Fails QC Compare->Fail Unacceptable Troubleshoot Troubleshoot Fail->Troubleshoot Contact_Supplier Contact Supplier Troubleshoot->Contact_Supplier

Caption: Quality control workflow for a new lot of this compound.

References

stability of FM-381 in DMSO stock solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of FM-381 when prepared as a stock solution in dimethyl sulfoxide (B87167) (DMSO). Adherence to proper storage and handling protocols is critical for ensuring the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound powder should be stored under specific conditions to ensure its long-term stability. Suppliers generally recommend storing the compound at either 2-8°C or -20°C.[1][2] For extended storage, -20°C in a dry and dark environment is preferable, with a reported shelf life of at least one to four years.[2][3]

Q2: How should I prepare and store a DMSO stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in anhydrous (water-free) DMSO. The reported solubility varies, with concentrations of 1 mg/mL, 2 mg/mL (with warming), and 8.33 mg/mL (with sonication) being achievable.[1][2][3] Once dissolved, it is crucial to aliquot the stock solution into smaller, single-use volumes and store them in tightly sealed vials to minimize exposure to moisture and air.

Q3: What is the recommended storage temperature and expected stability for this compound DMSO stock solutions?

A3: The stability of this compound in DMSO is temperature-dependent. For short-term storage, 4°C is acceptable for up to two weeks to a month.[3][4] For long-term storage, -80°C is strongly recommended, which can preserve the solution's integrity for up to six months.[4]

Troubleshooting Guide

Issue: I am observing inconsistent or lower-than-expected activity with my this compound in experiments.

This could be related to the degradation of your this compound stock solution. Here are some potential causes and troubleshooting steps:

Potential CauseTroubleshooting Steps
Water Contamination DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. Water can lead to the hydrolysis of susceptible compounds. Always use anhydrous DMSO and handle it in a low-humidity environment. Aliquot stock solutions to minimize the number of times the main vial is opened.
Improper Storage Temperature Storing the DMSO stock at room temperature or 4°C for extended periods can accelerate degradation. For long-term storage, always use -80°C.
Repeated Freeze-Thaw Cycles While many compounds are stable through multiple freeze-thaw cycles, it is a potential risk for degradation or precipitation. Aliquoting your stock solution into single-use vials is the best practice to avoid this.
Oxidation Exposure to air can lead to the oxidation of the compound. While less common than water-induced degradation, it is advisable to minimize the headspace in your storage vials and ensure they are tightly sealed.
Precipitation If the compound has precipitated out of solution after thawing, ensure it is fully redissolved by vortexing or gentle warming before use. Visually inspect the solution for any particulates.

Data Summary: Storage Recommendations for this compound

FormStorage TemperatureDuration
Solid Powder2-8°CShort-term
Solid Powder-20°C≥ 1-4 years[2][3]
DMSO Stock Solution4°C2 weeks - 1 month[3][4]
DMSO Stock Solution-80°C6 months[4]

Experimental Protocol: Assessing the Stability of this compound in DMSO

This protocol outlines a method to empirically determine the stability of your this compound DMSO stock solution over time.

Objective: To quantify the purity of an this compound DMSO stock solution at various time points and storage conditions.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • -80°C freezer, 4°C refrigerator, and room temperature bench space

  • Microcentrifuge tubes or HPLC vials

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a known concentration (e.g., 10 mM).

    • Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.

    • Aliquot the stock solution into multiple small, tightly sealed vials.

  • Time-Zero Analysis (T=0):

    • Immediately after preparation, take one aliquot for immediate analysis.

    • Dilute the stock solution to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

    • Record the peak area and retention time of the main this compound peak. This will serve as your baseline.

  • Storage and Sampling:

    • Store the remaining aliquots under the desired conditions to be tested (e.g., -80°C, 4°C, room temperature).

    • At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • HPLC Analysis:

    • For each time point, thaw the aliquot (if frozen) and bring it to room temperature.

    • Prepare the sample for HPLC analysis as done for the T=0 sample.

    • Analyze the sample using the same HPLC method as the T=0 analysis.

  • Data Analysis:

    • Compare the peak area of the this compound peak at each time point to the T=0 peak area.

    • Calculate the percentage of this compound remaining at each time point.

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

Visualizations

experimental_workflow prep Prepare this compound Stock in DMSO t0 T=0 HPLC Analysis (Baseline) prep->t0 storage Aliquot and Store at: -80°C, 4°C, RT prep->storage analysis Compare Peak Area to T=0 t0->analysis tp Analyze at Time Points (e.g., 1, 2, 4 weeks) storage->tp tp->analysis conclusion Determine Stability Profile analysis->conclusion

Caption: Workflow for assessing this compound stability in DMSO.

signaling_pathway cluster_storage Factors Affecting Stock Solution Stability Temperature Storage Temperature Degradation This compound Degradation Temperature->Degradation Water Water Absorption (Hygroscopicity) Water->Degradation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degradation Oxygen Oxidation Oxygen->Degradation

Caption: Key factors influencing the degradation of this compound in DMSO.

References

minimizing non-specific binding of FM-381 in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FM-381. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and minimize non-specific binding when using this potent and selective covalent reversible inhibitor of JAK3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective chemical probe that acts as a covalent reversible inhibitor of Janus kinase 3 (JAK3).[1][2][3][4] It specifically targets a unique cysteine residue (Cys909) located at the gatekeeper position of the JAK3 active site.[1] This covalent interaction is reversible, allowing for a prolonged duration of action while still enabling dissociation from the target.[1][5]

Q2: How selective is this compound?

A2: this compound exhibits high selectivity for JAK3 over other members of the JAK family. It is approximately 410-fold more selective for JAK3 than for JAK1, 2700-fold more selective than for JAK2, and 3600-fold more selective than for TYK2.[2][3][4] Kinome-wide screening has shown that at a concentration of 100 nM, this compound has minimal off-target effects.[2][6] However, at higher concentrations (e.g., 500 nM), some moderate inhibition of other kinases may occur.[2][3]

Q3: Is there a negative control available for this compound?

A3: Yes, a structurally related compound, FM-479, is available and can be used as a negative control in experiments.[1] This compound lacks the reactive group necessary for covalent modification, allowing researchers to distinguish between specific covalent effects and non-specific or off-target interactions.

Troubleshooting Guides

This section provides detailed guidance on how to address common issues related to non-specific binding in various assays.

High Background in Western Blotting

High background in Western blotting can obscure the specific signal of your target protein. The following steps provide a systematic approach to troubleshooting this issue.

Q: I am observing high background on my Western blot when using this compound. What steps can I take to reduce it?

A: High background can arise from several factors. Follow this troubleshooting workflow to identify and resolve the issue:

  • Optimize Blocking Conditions:

    • Choice of Blocking Agent: The most common blocking agents are non-fat dry milk and bovine serum albumin (BSA). For general use, 5% non-fat dry milk in Tris-buffered saline with Tween-20 (TBST) is a good starting point.[7][8][9][10] However, if you are detecting a phosphorylated protein, it is recommended to use 3-5% BSA in TBST, as milk contains phosphoproteins (like casein) that can lead to non-specific binding of phospho-specific antibodies.[8][10]

    • Blocking Duration and Temperature: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[9][10]

  • Adjust Antibody Concentrations:

    • Primary Antibody: High concentrations of the primary antibody are a common cause of non-specific bands and high background. Titrate your primary antibody to determine the optimal concentration that provides a strong specific signal with minimal background.[8][9][10]

    • Secondary Antibody: Similarly, titrate your secondary antibody. You can also perform a control experiment where you incubate the blot with only the secondary antibody to check for non-specific binding.[9][10]

  • Optimize Washing Steps:

    • Increase Wash Duration and Volume: Increase the number and duration of washes after primary and secondary antibody incubations. For example, perform three to five washes of 5-10 minutes each with a sufficient volume of TBST to fully submerge the membrane.[8][9][11]

    • Detergent Concentration: The concentration of Tween-20 in your wash buffer can be increased to 0.1-0.2% to help reduce non-specific interactions.[8][11]

  • Review Sample Preparation:

    • Protein Load: Loading too much protein can lead to high background. Aim for a total protein load of 20-30 µg per lane as a starting point.[7]

    • Lysis Buffer: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation, which can sometimes contribute to non-specific bands.[7]

G start High Background in Western Blot q1 Is the blocking step optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are antibody concentrations optimized? a1_yes->q2 sol1 Increase blocking time (1hr RT or O/N 4°C). Try a different blocking agent (5% milk or 3-5% BSA). Ensure fresh blocking buffer is used. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are washing steps adequate? a2_yes->q3 sol2 Titrate primary and secondary antibody concentrations. Run a secondary-only control. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the protein load appropriate? a3_yes->q4 sol3 Increase number and duration of washes (e.g., 3-5 x 5-10 min). Increase Tween-20 concentration in wash buffer (0.1-0.2%). a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_node Low Background Achieved a4_yes->end_node sol4 Reduce total protein loaded per lane (start with 20-30 µg). a4_no->sol4 sol4->end_node

Figure 1. Troubleshooting workflow for high background in Western blotting.
High Background in Immunofluorescence (IF)

High background in immunofluorescence can make it difficult to distinguish the specific localization of your target. The following Q&A addresses this issue.

Q: I'm observing high background staining in my immunofluorescence experiment with this compound. How can I resolve this?

A: Similar to Western blotting, high background in IF can be caused by several factors. Here is a guide to help you troubleshoot:

  • Optimize Fixation and Permeabilization:

    • Fixation: The choice of fixative can impact background. 4% paraformaldehyde is a common choice. Ensure the fixation time is optimized (typically 10-15 minutes at room temperature).[12][13] Over-fixation can sometimes lead to increased background.

    • Permeabilization: A permeabilization step is necessary for intracellular targets. Triton X-100 (0.1-0.3%) or Tween-20 (0.05%) in PBS are commonly used.[12][14] The concentration and incubation time should be optimized to ensure adequate permeabilization without causing excessive background.

  • Improve Blocking:

    • Blocking Solution: Use a blocking buffer containing 5% normal serum from the same species as your secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary).[12][15] Alternatively, 1-3% BSA in PBST can be used.

    • Blocking Time: Block for at least 60 minutes at room temperature.[12]

  • Titrate Antibodies:

    • Primary and Secondary Antibodies: High antibody concentrations are a frequent cause of non-specific staining. Perform a titration to find the lowest concentration of each antibody that gives a good signal-to-noise ratio.[14]

  • Enhance Washing:

    • Washing Buffer and Procedure: Wash samples thoroughly after each antibody incubation step. Use PBS with a low concentration of detergent (e.g., 0.05% Tween-20). Perform at least three washes of 5 minutes each.[14]

  • Include Proper Controls:

    • Secondary Antibody Only Control: This will help you determine if the secondary antibody is binding non-specifically.

    • No Primary/No Secondary Control: This will reveal any autofluorescence in your cells or tissue.

G cluster_prep Sample Preparation cluster_stain Staining cluster_vis Visualization prep1 Fixation (e.g., 4% PFA) prep2 Permeabilization (e.g., 0.1-0.3% Triton X-100) prep1->prep2 prep3 Blocking (e.g., 5% Normal Serum or 1-3% BSA) prep2->prep3 stain1 Primary Antibody Incubation prep3->stain1 stain2 Wash (3x5 min in PBST) stain1->stain2 stain3 Secondary Antibody Incubation stain2->stain3 stain4 Wash (3x5 min in PBST) stain3->stain4 vis1 Counterstain (Optional) (e.g., DAPI) stain4->vis1 vis2 Mounting vis1->vis2 vis3 Imaging vis2->vis3

Figure 2. General experimental workflow for immunofluorescence.

Data Presentation

The following table summarizes recommended starting concentrations and ranges for common reagents used to minimize non-specific binding. Note that optimal concentrations may vary depending on the specific assay and experimental conditions.

Reagent ClassReagentApplicationRecommended Starting ConcentrationOptimization Range
Blocking Agents Bovine Serum Albumin (BSA)Western Blot, ELISA, IF3% (w/v)1 - 5%
Non-fat Dry MilkWestern Blot, ELISA5% (w/v)2 - 10%
Normal SerumIF, IHC5% (v/v)5 - 10%
Detergents Tween-20Western Blot, ELISA (Wash Buffers)0.05% (v/v)0.05 - 0.2%
Triton X-100IF (Permeabilization)0.1% (v/v)0.1 - 0.5%
Buffer Components Sodium Chloride (NaCl)General Assay Buffers150 mM50 - 500 mM

Experimental Protocols

Protocol: Cellular Assay for this compound Activity in CD4+ T Cells

This protocol is adapted from a published study using this compound to assess its effect on STAT5 phosphorylation in human CD4+ T cells.[2]

  • Cell Preparation: Purify human CD4+ T cells from peripheral blood mononuclear cells (PBMCs).

  • Inhibitor Treatment: Incubate equal numbers of cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 300 nM) or a DMSO vehicle control for 1 hour.

  • Cytokine Stimulation: Stimulate the cells with a cytokine such as IL-2 for 30 minutes to induce JAK3/JAK1-dependent signaling.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.

    • Wash and incubate with appropriate secondary antibodies.

    • Visualize the protein bands using an infrared imaging system or other suitable detection method.

Protocol: Washout Experiment to Confirm Reversible Covalent Inhibition

This experiment can be performed to confirm the reversible nature of this compound's binding to its target.

  • Cell Treatment: Treat cells with a saturating concentration of this compound (e.g., 1 µM) for 1 hour.

  • Washout:

    • Remove the medium containing this compound.

    • Wash the cells three times with a large volume of fresh, pre-warmed, inhibitor-free medium.

  • Recovery: Incubate the cells in inhibitor-free medium for a desired period (e.g., 1, 4, or 24 hours) to allow for dissociation of the inhibitor.

  • Assay: After the recovery period, perform a functional assay (e.g., cytokine stimulation followed by Western blotting for a downstream signaling event) to assess the return of target activity. A return of signaling indicates that the inhibitor has dissociated from its target, confirming reversible binding.

Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK3 JAK3 Receptor->JAK3 Activates JAK1->JAK3 JAK3->JAK1 STAT5 STAT5 JAK3->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 Dimer pSTAT5 Dimer pSTAT5->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates FM381 This compound FM381->JAK3 Inhibits

Figure 3. Simplified JAK/STAT signaling pathway inhibited by this compound.

References

Navigating the Nuances of FM-381: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing the potent and selective JAK3 inhibitor, FM-381, this technical support center provides essential guidance on interpreting unanticipated experimental outcomes. This resource offers troubleshooting advice and frequently asked questions to ensure the accurate interpretation of your data and the smooth progression of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, covalent reversible inhibitor of Janus kinase 3 (JAK3). It selectively targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, thereby blocking its kinase activity. This inhibition prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, which is crucial for cytokine signaling in immune cells.[1]

Q2: How selective is this compound for JAK3?

A2: this compound exhibits high selectivity for JAK3 over other members of the JAK family. In biochemical assays, it is significantly more potent against JAK3 than JAK1, JAK2, and TYK2.[1][2] This selectivity is attributed to its unique covalent reversible binding mechanism targeting the Cys909 residue, which is not present in the other JAK family kinases.

Q3: What are the expected downstream effects of this compound treatment in a relevant cell line?

A3: In cell-based assays, the primary expected effect of this compound is the inhibition of JAK3-dependent signaling pathways. For example, in human CD4+ T cells stimulated with Interleukin-2 (IL-2), this compound should block the phosphorylation of STAT5.[1] Conversely, it should not affect signaling pathways that are independent of JAK3, such as the IL-6-stimulated phosphorylation of STAT3, which relies on JAK1, JAK2, and TYK2.[1]

Troubleshooting Unexpected Results

Q1: I'm observing inhibition of my target pathway, but at a higher concentration of this compound, I see unexpected changes in other signaling pathways. What could be the cause?

A1: While this compound is highly selective for JAK3 at lower concentrations (e.g., 100 nM), it's possible to observe off-target effects at higher concentrations. A kinase panel screening has shown that at 500 nM, this compound can moderately inhibit at least 11 other kinases.[1]

Recommended Actions:

  • Confirm On-Target Potency: First, ensure that the concentration at which you observe the unexpected effects is significantly higher than the EC50 for JAK3 inhibition in your cellular system.

  • Titrate Your Dose: Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent and correlates with the on-target inhibition of JAK3.

  • Consult Kinase Selectivity Data: Refer to the provided kinase selectivity data (Table 1) to see if any of the potential off-target kinases are known to regulate the unexpectedly affected pathway.

  • Use a Structurally Unrelated JAK3 Inhibitor: To confirm that the unexpected effect is not a result of the specific chemical scaffold of this compound, consider using a structurally different but functionally similar JAK3 inhibitor as a control.

Q2: My results show a paradoxical activation of a signaling pathway that I expected to be either unaffected or inhibited. How is this possible?

A2: The phenomenon of paradoxical pathway activation by kinase inhibitors, although counterintuitive, has been documented. This can occur through several mechanisms:

  • Feedback Loops: Inhibition of a target in one pathway can sometimes relieve negative feedback on a parallel or upstream pathway, leading to its activation.

  • "Retroactivity": In some signaling cascades, the inhibition of a downstream kinase can lead to the sequestration of upstream signaling components, paradoxically affecting their activity in other pathways.

  • Off-Target Effects: As mentioned, at higher concentrations, this compound may inhibit other kinases, which could indirectly lead to the activation of an alternative signaling pathway.

Recommended Actions:

  • Pathway Mapping: Carefully map the known signaling pathways in your experimental system to identify potential feedback loops or crosstalk that could be affected by JAK3 inhibition.

  • Time-Course Experiment: A detailed time-course experiment can help to dissect the kinetics of the paradoxical activation and determine if it is a primary or secondary response to this compound treatment.

  • Upstream Component Analysis: Investigate the activity of kinases and other signaling molecules upstream of the paradoxically activated pathway to pinpoint the source of the unexpected activation.

Q3: The potency of this compound in my cell-based assay is lower than the reported biochemical IC50. What are the potential reasons?

A3: Discrepancies between biochemical IC50 values and cellular potency (EC50) are common. Several factors can contribute to this:

  • Cellular ATP Concentration: The concentration of ATP in cells is much higher than that typically used in biochemical kinase assays. Since this compound is an ATP-competitive inhibitor, this can lead to a rightward shift in its apparent potency.

  • Cell Permeability: The compound may have limited permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.

  • Drug Efflux Pumps: Cells may express efflux pumps that actively transport the compound out of the cell, reducing its effective concentration at the target.

  • Protein Binding: this compound may bind to other proteins in the cell or in the culture medium, reducing the free concentration available to inhibit JAK3.

Recommended Actions:

  • Optimize Incubation Time: Ensure that the pre-incubation time with this compound is sufficient for it to reach its target within the cell.

  • Serum Concentration: If using serum-containing media, consider reducing the serum concentration during the treatment period, as serum proteins can bind to small molecules and reduce their availability.

  • Use of Efflux Pump Inhibitors: As a control experiment, you can co-treat cells with known inhibitors of common drug efflux pumps to see if this enhances the potency of this compound.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)Fold Selectivity vs. JAK3
JAK3 0.127 1
JAK152410
JAK23462700
TYK24593600

Data compiled from biochemical assays. Note that at a concentration of 500 nM, this compound showed moderate inhibition of 11 other kinases in a panel of 410.[1]

Experimental Protocols

Protocol: Western Blot for IL-2-stimulated STAT5 Phosphorylation

This protocol describes a method to assess the inhibitory effect of this compound on JAK3 activity by measuring the phosphorylation of its downstream target, STAT5, in human CD4+ T cells.

Materials:

  • Human CD4+ T cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Recombinant Human IL-2

  • This compound

  • DMSO (vehicle control)

  • Lysis Buffer (containing protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment:

    • Culture human CD4+ T cells in RPMI-1640 medium.

    • Incubate the cells with the desired concentrations of this compound (e.g., 0, 10, 50, 100, 300 nM) or DMSO for 1 hour.

  • Cytokine Stimulation:

    • Stimulate the cells with recombinant human IL-2 for 30 minutes.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5.

Mandatory Visualization

JAK3_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R IL-2 Receptor JAK3 JAK3 IL2R->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 Gene Gene Transcription pSTAT5->Gene Translocates to Nucleus FM381 This compound FM381->JAK3 Inhibits IL2 IL-2 IL2->IL2R Binds Troubleshooting_Workflow Start Unexpected Experimental Result Q1 Is the effect dose-dependent? Start->Q1 A1_Yes Potential On-Target or Off-Target Effect Q1->A1_Yes Yes A1_No Investigate Assay Artifacts / Experimental Error Q1->A1_No No Q2 Does the effect occur at concentrations >> EC50 for JAK3? A1_Yes->Q2 A2_Yes Likely Off-Target Effect Q2->A2_Yes Yes A2_No Potential On-Target Effect or Paradoxical Signaling Q2->A2_No No Action1 Perform Kinome Screen / Consult Selectivity Data A2_Yes->Action1 Action3 Use Structurally Different Inhibitor A2_Yes->Action3 Action2 Map Signaling Pathways / Time-Course Analysis A2_No->Action2 A2_No->Action3

References

Optimizing Incubation Time for FM-381 in Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation times for the JAK3 inhibitor, FM-381, in cell-based assays. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound treatment?

A1: The optimal incubation time for this compound is highly dependent on the specific cell type and the biological question being addressed. For short-term signaling studies, such as assessing the inhibition of STAT5 phosphorylation after cytokine stimulation, a pre-incubation time of 1 hour has been shown to be effective. For longer-term assays, such as cell viability or proliferation assays, a starting point of 24 hours is recommended, with the understanding that further optimization is necessary.[1]

Q2: How does the mechanism of action of this compound influence the choice of incubation time?

A2: this compound is a potent and selective covalent reversible inhibitor of Janus Kinase 3 (JAK3), targeting a unique cysteine residue (Cys909).[2] Washout experiments have demonstrated a residence time of approximately 60 minutes on full-length JAK3 in a BRET assay.[2] This suggests that for assays measuring immediate downstream signaling events, a pre-incubation of at least one hour should be sufficient to achieve target engagement. For assays measuring endpoints that require longer-term downstream cellular changes, the incubation time will need to be empirically determined.

Q3: How does cell density impact the optimal incubation time for this compound?

A3: Cell density is a critical parameter. Higher cell densities can lead to a more rapid depletion of this compound from the culture medium, potentially requiring shorter incubation times or higher concentrations. Conversely, lower-density cultures may necessitate longer incubation periods to observe a significant effect.[1] Maintaining consistent cell seeding densities across all experiments is crucial for reproducibility.

Q4: Should the cell culture medium be replaced during extended incubation periods with this compound?

A4: For incubation times exceeding 48 hours, it is advisable to perform a media change at the 48-hour mark, replenishing with fresh media containing the appropriate concentration of this compound.[1] This practice mitigates the confounding effects of nutrient depletion and the accumulation of metabolic waste products.

Q5: Can the IC50 value of this compound vary with different incubation times?

A5: Yes, the half-maximal inhibitory concentration (IC50) value of an inhibitor can be influenced by the incubation time.[3][4] For time-dependent inhibitors, the IC50 value may decrease with longer incubation periods as the inhibitor reaches equilibrium with its target.[5] It is therefore essential to perform time-course experiments to determine the optimal incubation time for your specific assay, which will in turn provide a more accurate assessment of this compound's potency.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound at expected concentrations. 1. Insufficient incubation time: The incubation period may be too short for this compound to effectively engage with JAK3 and elicit a downstream response. 2. Inactive compound: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Incorrect concentration: Errors in dilution calculations or pipetting may result in a lower-than-intended final concentration.1. Conduct a time-course experiment (e.g., 1, 4, 8, 24, 48 hours) to determine the optimal incubation duration for your specific assay and cell line.[1][6] 2. Prepare a fresh stock solution of this compound and consider using a new vial of the compound. 3. Verify all calculations and ensure pipettes are properly calibrated.
High levels of cell death, even at low concentrations of this compound. 1. Prolonged exposure: Continuous exposure to the inhibitor, even at low concentrations, can lead to cytotoxicity in sensitive cell lines. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. 3. Off-target effects: Although this compound is highly selective for JAK3, high concentrations or very long incubation times could potentially lead to off-target effects.1. Reduce the incubation time. Perform a time-course experiment to find a window where the desired inhibitory effect is observed without significant cell death. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5% for DMSO).[7] 3. Perform a dose-response experiment with a lower concentration range of this compound.
High variability between experimental replicates. 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Inconsistent incubation times: Minor variations in the timing of inhibitor addition and assay termination can introduce variability, especially in short-term signaling assays. 3. Edge effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations.1. Use a cell counter to ensure accurate and consistent cell seeding in each well.[6] 2. Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously.[8] 3. Avoid using the outer wells of the microplate or ensure proper plate sealing and uniform incubation conditions.[8]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Inhibition of STAT Phosphorylation

This protocol outlines the steps to determine the optimal incubation time of this compound for inhibiting cytokine-induced STAT phosphorylation via Western blotting.

Methodology:

  • Cell Seeding: Seed the cells of interest (e.g., human CD4+ T cells) in 6-well plates at a density that will allow them to reach 70-80% confluency.

  • This compound Preparation: Prepare a working solution of this compound in complete culture medium. A concentration of 2-5 times the expected IC50 is a good starting point. Include a vehicle control (e.g., DMSO) at the same final concentration.

  • Incubation: Treat the cells with the this compound working solution or vehicle control for various durations (e.g., 0.5, 1, 2, 4, 8 hours).

  • Cytokine Stimulation: Following the incubation with this compound, stimulate the cells with the appropriate cytokine (e.g., IL-2 for JAK3/JAK1-dependent signaling) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Resolve equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STAT (e.g., p-STAT5) and total STAT overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total STAT proteins. The optimal incubation time is the shortest duration that achieves the maximal inhibition of STAT phosphorylation.

Protocol 2: Time-Course Experiment to Determine the Effect of this compound on Cell Viability

This protocol describes how to assess the effect of different this compound incubation times on cell viability.

Methodology:

  • Cell Seeding: Seed the cells of interest in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and enter the logarithmic growth phase (typically 18-24 hours).

  • This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Treatment: Add the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours) in a standard cell culture incubator (37°C, 5% CO2).[1]

  • Viability Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Read the plate using a plate reader at the appropriate wavelength. Normalize the data to the vehicle control for each time point and plot the dose-response curves to determine the IC50 value at each incubation time.

Data Presentation

Table 1: Hypothetical Effect of this compound Incubation Time on IL-2-induced STAT5 Phosphorylation in Human CD4+ T cells

Incubation Time (hours)Concentration of this compound (nM)% Inhibition of p-STAT5 (relative to vehicle control)
0.510065%
110092%
210095%
410096%

Table 2: Hypothetical Effect of this compound Incubation Time on the IC50 Value in a Cell Viability Assay

Cell LineIncubation Time (hours)IC50 (nM)
Cell Line A24150
Cell Line A4885
Cell Line A7250
Cell Line B24280
Cell Line B48160
Cell Line B7295

Visualizations

JAK3_Signaling_Pathway JAK3 Signaling Pathway and Inhibition by this compound cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor (γc) Cytokine->Cytokine_Receptor Binds JAK1 JAK1 Cytokine_Receptor->JAK1 Activates JAK3 JAK3 Cytokine_Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Gene_Expression Gene Expression STAT_Dimer->Gene_Expression Translocates to Nucleus and Initiates This compound This compound This compound->JAK3 Inhibits

JAK3 Signaling Pathway Inhibition by this compound.

Time_Course_Workflow Experimental Workflow for Optimizing Incubation Time Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Prepare_FM381 Prepare this compound Dilutions & Vehicle Control Seed_Cells->Prepare_FM381 Treat_Cells Treat Cells Prepare_FM381->Treat_Cells Incubate Incubate for Different Time Points (e.g., 1, 4, 8, 24, 48h) Treat_Cells->Incubate Assay Perform Assay (e.g., Western Blot, Viability Assay) Incubate->Assay Analyze Analyze Data Assay->Analyze Determine_Optimal_Time Determine Optimal Incubation Time Analyze->Determine_Optimal_Time End End Determine_Optimal_Time->End

Workflow for optimizing this compound incubation time.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments Start Unexpected Results? No_Effect No Inhibitory Effect Start->No_Effect High_Toxicity High Cell Toxicity Start->High_Toxicity High_Variability High Replicate Variability Start->High_Variability Check_Time Increase Incubation Time? No_Effect->Check_Time Possible Cause Reduce_Time Decrease Incubation Time? High_Toxicity->Reduce_Time Possible Cause Check_Seeding Consistent Cell Seeding? High_Variability->Check_Seeding Possible Cause Check_Concentration Verify Concentration? Check_Time->Check_Concentration If no change Check_Compound Use Fresh Compound? Check_Concentration->Check_Compound If correct Reduce_Concentration Lower Concentration? Reduce_Time->Reduce_Concentration If still toxic Check_Solvent Check Solvent %? Reduce_Concentration->Check_Solvent If still toxic Check_Timing Precise Timing? Check_Seeding->Check_Timing If consistent Avoid_Edge Avoid Edge Wells? Check_Timing->Avoid_Edge If precise

A logical approach to troubleshooting this compound assays.

References

addressing FM-381 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the JAK3 inhibitor, FM-381, in cell culture media. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective covalent reversible inhibitor of Janus kinase 3 (JAK3).[1][2][3] It specifically targets the cysteine residue Cys909 within the ATP-binding site of JAK3.[1][4] This selectivity makes it a valuable tool for studying JAK3-mediated signaling pathways, which are crucial in immune cell development and function.[4][5] Inhibition of JAK3 blocks the phosphorylation and activation of downstream STAT (Signal Transducer and Activator of Transcription) proteins, thereby modulating the transcription of target genes involved in immune responses.[4]

Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?

Precipitation of small molecule inhibitors like this compound in cell culture media can be attributed to several factors:

  • Low Aqueous Solubility: While this compound is soluble in organic solvents like DMSO, its aqueous solubility in cell culture media is significantly lower.[6] Adding a concentrated DMSO stock directly to the aqueous medium can cause the compound to crash out of solution.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume will lead to precipitation.

  • High DMSO Concentration: While DMSO is a common solvent, final concentrations above 0.5% can be toxic to cells and can also promote precipitation of the compound when diluted into an aqueous environment.

  • Media Composition: Components in the cell culture medium, such as salts, proteins (especially in serum-containing media), and pH, can influence the solubility of this compound.[7][8][9][10]

  • Temperature Fluctuations: Changes in temperature, such as moving media from a warm incubator to a cooler environment, can decrease the solubility of dissolved compounds.[9][11]

Q3: What are the recommended working concentrations for this compound in cell culture?

The effective concentration of this compound can vary depending on the cell type and the specific experimental goals. However, published studies have shown that this compound can effectively block IL-2-stimulated STAT5 phosphorylation in human CD4+ T cells at concentrations as low as 100 nM.[1][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

Issue: Precipitate formation upon addition of this compound to cell culture medium.

This guide provides a step-by-step approach to diagnose and resolve precipitation issues with this compound.

Step 1: Review Stock Solution Preparation and Handling

  • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO to prepare your stock solution. Moisture in the DMSO can affect the stability and solubility of the compound.

  • Complete Dissolution: Visually confirm that the this compound powder is completely dissolved in DMSO. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.[12]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Step 2: Optimize Dilution Method

Directly adding a highly concentrated DMSO stock to your culture medium is a common cause of precipitation. The following two-step dilution method is recommended:

  • Intermediate Dilution: First, dilute your concentrated this compound stock solution in pre-warmed (37°C) cell culture medium to create an intermediate, more dilute stock.

  • Final Dilution: Add the intermediate stock to the final culture volume. This gradual reduction in DMSO concentration helps to keep the compound in solution.

Step 3: Determine the Maximum Soluble Concentration

It is crucial to determine the empirical solubility limit of this compound in your specific cell culture medium. This can be done with a simple experiment outlined in the "Experimental Protocols" section below.

Step 4: Consider Media Components

  • Serum: If using serum-containing medium, be aware that proteins can sometimes interact with small molecules. Test for precipitation in both serum-free and serum-containing media.

  • pH: Ensure the pH of your medium is within the optimal range for your cells, as pH can influence compound solubility.[7]

Data Presentation

Table 1: Solubility and Potency of this compound

ParameterValueReference
Solubility in DMSO 1 mg/mL to 2 mg/mL[12][13]
IC₅₀ for JAK3 127 pM[1][2][3]
Effective Concentration (in cells) ~100 nM[1][4]

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To empirically determine the highest concentration of this compound that can be achieved in your specific cell culture medium without causing visible precipitation.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Methodology:

  • Prepare a serial dilution of your this compound DMSO stock solution in DMSO (e.g., from 10 mM down to 100 µM).

  • In a series of microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of your pre-warmed cell culture medium (e.g., 1 mL).

  • To each tube/well, add a small, consistent volume of the serially diluted this compound stock to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Include a DMSO-only control.

  • Gently mix the solutions.

  • Incubate the tubes/plate at 37°C in a cell culture incubator for a period that reflects your typical experiment duration (e.g., 24-48 hours).

  • Visually inspect each tube/well for any signs of precipitation (cloudiness, crystals, or film).

  • For a more sensitive assessment, examine a small aliquot from each concentration under a microscope to look for crystalline structures.

  • The highest concentration that remains clear is the maximum working concentration of this compound in your specific medium under these conditions.

Visualizations

Signaling Pathway

FM381_JAK3_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK3 JAK3 Receptor->JAK3 Activates STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates FM381 This compound FM381->JAK3 Inhibits pSTAT5 p-STAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer Dimerizes Nucleus Nucleus pSTAT5_dimer->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates

Caption: Simplified JAK3/STAT5 signaling pathway inhibited by this compound.

Experimental Workflow

Troubleshooting_Workflow Start Precipitation Observed with this compound Check_Stock Step 1: Verify Stock Solution (Anhydrous DMSO, Complete Dissolution) Start->Check_Stock Optimize_Dilution Step 2: Implement Two-Step Dilution (Intermediate dilution in warm media) Check_Stock->Optimize_Dilution Determine_Solubility Step 3: Determine Max Soluble Concentration (Serial dilution in media) Optimize_Dilution->Determine_Solubility Assess_Media Step 4: Evaluate Media Components (Serum, pH) Determine_Solubility->Assess_Media Problem_Persists Problem Persists Assess_Media->Problem_Persists Resolution Precipitation Resolved Problem_Persists->Resolution No Contact_Support Contact Technical Support Problem_Persists->Contact_Support Yes

Caption: Troubleshooting workflow for addressing this compound precipitation.

References

Validation & Comparative

Comparative Guide: Utilizing FM-479 as a Negative Control for the JAK3 Inhibitor FM-381

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective JAK3 inhibitor, FM-381, and its validated negative control, FM-479. The inclusion of a proper negative control is critical in research to ensure that the observed biological effects are specifically due to the inhibition of the intended target and not off-target effects or compound-specific artifacts.

Introduction to this compound and the Importance of a Negative Control

This compound is a potent, selective, and covalent reversible inhibitor of Janus kinase 3 (JAK3), a key enzyme in the JAK-STAT signaling pathway.[1][2][3] This pathway is integral to immune cell development and function.[1][4] this compound specifically targets the Cys909 residue in the gatekeeper position of JAK3.[1][2] Given its high potency and selectivity, it is a valuable tool for studying JAK3-mediated signaling.

To ascribe the cellular effects of this compound directly to JAK3 inhibition, it is essential to use a structurally similar but biologically inactive control compound. FM-479 serves as this crucial negative control. It is explicitly designed to be inactive against JAK3 and other kinases, allowing researchers to differentiate between specific on-target effects of this compound and any potential non-specific effects of the chemical scaffold.[5]

Comparative Biological Activity

The following table summarizes the key quantitative data comparing the in vitro and cellular activity of this compound and FM-479.

Parameter This compound FM-479 Reference
Target JAK3Inactive[1][5]
Mechanism of Action Covalent reversible inhibitor targeting Cys909Inactive[1][2]
JAK3 IC₅₀ 0.127 nM - 0.154 nMNo activity[1][2][3]
Selectivity (over JAK1) ~410-foldNot applicable[1][2]
Selectivity (over JAK2) ~2700-foldNot applicable[1][2]
Selectivity (over TYK2) ~3600-foldNot applicable[1][2]
Cellular EC₅₀ (BRET assay) 100 nMNo activity[1][2][3]
Effect on IL-2 stimulated pSTAT5 Inhibition at 100 nMNo effect[1][2][3]
Effect on IL-6 stimulated pSTAT3 No inhibition up to 1 µMNo effect[1][2][6]

Experimental Protocols

A fundamental experiment to validate the specific activity of this compound and the inertness of FM-479 is the inhibition of cytokine-stimulated STAT phosphorylation in primary human T cells.

Protocol: Inhibition of IL-2-stimulated STAT5 Phosphorylation in Human CD4+ T Cells

  • Isolation of CD4+ T Cells: Purify CD4+ T cells from peripheral blood mononuclear cells (PBMCs) obtained from healthy human donors using standard immunological techniques (e.g., magnetic-activated cell sorting).

  • Pre-incubation with Inhibitors: Resuspend the purified CD4+ T cells in appropriate cell culture medium. Aliquot equal numbers of cells into experimental tubes. Add this compound or FM-479 at desired concentrations (e.g., a concentration range from 10 nM to 1 µM) or a DMSO vehicle control. Incubate the cells for 1 hour at 37°C.

  • Cytokine Stimulation: Stimulate the cells by adding human IL-2 to a final concentration that elicits a robust STAT5 phosphorylation response. A typical concentration is 100 ng/mL. Incubate for 30 minutes at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Western Blot Analysis:

    • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Probe the membrane with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.

    • Wash the membrane and incubate with appropriate secondary antibodies conjugated to a detectable marker (e.g., horseradish peroxidase or a fluorescent dye).

    • Visualize the protein bands using a suitable detection system (e.g., chemiluminescence or fluorescence imaging).

  • Data Analysis: Quantify the band intensities for pSTAT5 and total STAT5. Normalize the pSTAT5 signal to the total STAT5 signal for each sample. Compare the normalized pSTAT5 levels in the this compound and FM-479 treated samples to the DMSO control.

Visualizing Experimental Logic and Signaling Pathways

Experimental Workflow for Validating Specificity

The following diagram illustrates the logical workflow for using FM-479 as a negative control to confirm the on-target activity of this compound.

G Experimental Workflow: this compound and FM-479 cluster_setup Experimental Setup cluster_treatment Treatment & Stimulation cluster_readout Readout cluster_results Expected Results Cells Cells DMSO Vehicle Control (DMSO) Cells->DMSO FM_381 Active Compound (this compound) Cells->FM_381 FM_479 Negative Control (FM-479) Cells->FM_479 Incubation Pre-incubation DMSO->Incubation FM_381->Incubation FM_479->Incubation Stimulation Cytokine Stimulation (e.g., IL-2) Incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Analysis Western Blot for pSTAT5 / total STAT5 Lysis->Analysis Result_DMSO High pSTAT5 Analysis->Result_DMSO Result_381 Low pSTAT5 Analysis->Result_381 Result_479 High pSTAT5 Analysis->Result_479

Caption: Workflow for comparing this compound and its negative control FM-479.

JAK3-STAT5 Signaling Pathway

This diagram illustrates the canonical JAK3-STAT5 signaling pathway that is inhibited by this compound.

G JAK3-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc family) Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 JAK3 JAK3 Receptor->JAK3 Receptor->JAK3 2. Activation STAT5_inactive STAT5 (inactive) JAK3->STAT5_inactive 3. Phosphorylation STAT5_active p-STAT5 Dimer (active) STAT5_inactive->STAT5_active 4. Dimerization DNA DNA STAT5_active->DNA 5. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 6. Transcription Initiation FM_381 This compound FM_381->JAK3 Inhibition

Caption: Simplified diagram of the JAK3-STAT5 signaling pathway inhibited by this compound.

Conclusion

The combined use of this compound and its inactive control, FM-479, represents a rigorous approach to studying the biological functions of JAK3. By demonstrating that the observed cellular and molecular effects are produced by this compound but not by the structurally related, inactive compound FM-479, researchers can confidently attribute these effects to the specific inhibition of JAK3. This methodology is crucial for the validation of experimental findings and the advancement of drug development programs targeting the JAK-STAT pathway.

References

A Head-to-Head Comparison of FM-381 and Ruxolitinib in JAK-STAT Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies, the inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway has emerged as a critical strategy for a multitude of diseases, including myeloproliferative neoplasms and autoimmune disorders. This guide provides a detailed comparison of two prominent JAK inhibitors, FM-381 and ruxolitinib (B1666119), focusing on their distinct mechanisms of action, inhibitory profiles, and the experimental frameworks used to characterize them. While direct comparative studies are limited, a clear distinction in their selectivity and potency against different JAK family members can be delineated from existing data.

Ruxolitinib, an established therapeutic agent, is a potent and selective inhibitor of JAK1 and JAK2.[1][2][3] In contrast, this compound is a highly potent and selective reversible covalent inhibitor of JAK3, demonstrating a distinct targeting profile within the JAK family.[4][5][6]

Mechanism of Action and Kinase Selectivity

Ruxolitinib functions as an ATP-competitive inhibitor, targeting the kinase domains of both JAK1 and JAK2.[1] This dual inhibition disrupts the signaling of various cytokines and growth factors that are pivotal in hematopoiesis and immune responses.[7]

This compound, conversely, exhibits remarkable selectivity for JAK3.[4][5] It achieves this through a reversible covalent interaction with a unique cysteine residue (Cys909) located in the ATP-binding site of JAK3.[4] This specific targeting results in minimal inhibition of other JAK family members, making it a highly selective tool for probing JAK3-specific functions.[6]

Data Presentation: Inhibitory Profile

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound and ruxolitinib against the four members of the JAK family. Lower IC50 values indicate greater potency.

Inhibitor JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM) Reference
Ruxolitinib 3.32.842819[1]
This compound ~51.6 (400-fold less than JAK3)~343 (2700-fold less than JAK3)0.127~457 (3600-fold less than JAK3)[4][5]

Cellular Activity: Inhibition of STAT Phosphorylation

The efficacy of JAK inhibitors is often assessed by their ability to block the phosphorylation of downstream STAT proteins. Ruxolitinib has been shown to effectively inhibit the IL-6-induced phosphorylation of STAT3 in peripheral blood mononuclear cells.[1] In contrast, this compound demonstrates potent inhibition of IL-2-induced STAT5 phosphorylation in human CD4+ T cells, a process dependent on JAK1 and JAK3.[4][5] Notably, this compound does not significantly affect JAK3-independent IL-6-stimulated STAT3 signaling.[4][5]

Data Presentation: Cellular Inhibition
Inhibitor Cellular Assay Cytokine Stimulus Measured Endpoint Potency Reference
Ruxolitinib Peripheral Blood Mononuclear CellsIL-6STAT3 PhosphorylationPotent Inhibition[1]
This compound Human CD4+ T CellsIL-2STAT5 PhosphorylationBlocks at 100 nM[4][5]
This compound Human CD4+ T CellsIL-6STAT3 PhosphorylationInactive up to 1 µM[4][5]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Objective: To determine the IC50 value of an inhibitor against purified JAK enzymes.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP and a suitable peptide substrate.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA).

  • Test compounds (this compound and ruxolitinib) serially diluted in DMSO.

  • 96-well or 384-well assay plates.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

  • Add the kinase, peptide substrate, and assay buffer to the wells of the assay plate.

  • Add the serially diluted test compounds or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular STAT Phosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation within a cellular context.

Objective: To assess the inhibition of cytokine-induced STAT phosphorylation by this compound and ruxolitinib in a relevant cell line.

Materials:

  • Human CD4+ T cells or other suitable cell line.

  • Cell culture medium and supplements.

  • Cytokines (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2).

  • Test compounds (this compound and ruxolitinib).

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Primary antibodies against phosphorylated STAT (e.g., p-STAT5, p-STAT3) and total STAT.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blot equipment.

Procedure:

  • Culture the cells to the desired density.

  • Pre-incubate the cells with serial dilutions of the test compounds or DMSO for a specified time (e.g., 1 hour).

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated STAT protein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total STAT protein to confirm equal loading.

  • Quantify the band intensities to determine the relative inhibition of STAT phosphorylation.

Mandatory Visualization

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene Gene Transcription STAT_dimer->Gene Translocates & Activates Ruxolitinib Ruxolitinib (JAK1/2) Ruxolitinib->JAK FM381 This compound (JAK3) FM381->JAK

Caption: The JAK-STAT signaling pathway and points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Kinase Purified JAK Enzyme Reaction Kinase Reaction Kinase->Reaction Inhibitor1 Inhibitor (this compound or Ruxolitinib) Inhibitor1->Reaction ATP ATP ATP->Reaction Detection Signal Detection (IC50 Determination) Reaction->Detection Cells Cells Inhibitor2 Inhibitor Treatment Cells->Inhibitor2 Cytokine Cytokine Stimulation Inhibitor2->Cytokine Lysis Cell Lysis Cytokine->Lysis WesternBlot Western Blot (p-STAT Analysis) Lysis->WesternBlot

Caption: Experimental workflow for inhibitor characterization.

References

A Comparative Analysis of FM-381 and Upadacitinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor research, particularly within the Janus kinase (JAK) family, both highly selective tool compounds and clinically approved drugs offer valuable insights. This guide provides a comparative analysis of FM-381, a potent and selective covalent inhibitor of JAK3, and upadacitinib (B560087), a clinically approved selective JAK1 inhibitor. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and drug development professionals to inform their studies in immunology, inflammation, and beyond.

Mechanism of Action and Target Selectivity

Both this compound and upadacitinib are small molecule inhibitors targeting members of the JAK family of tyrosine kinases, which are crucial for cytokine signaling. However, they exhibit distinct selectivity profiles and mechanisms of inhibition.

This compound is a covalent reversible inhibitor that displays high potency and selectivity for JAK3.[1][2][3] It achieves this by targeting a unique cysteine residue (Cys909) at the gatekeeper position of JAK3.[1][2] This covalent binding mechanism contributes to its high potency.

Upadacitinib is an ATP-competitive inhibitor that is selective for JAK1.[4][5][6][7] By binding to the ATP-binding site of JAK1, it prevents the phosphorylation of the kinase and subsequent downstream signaling.[8][9] Its selectivity for JAK1 is a key feature that has been explored for therapeutic benefit in various inflammatory conditions.[10][11]

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of this compound and upadacitinib against the four members of the JAK family. It is important to note that the data presented here are compiled from different studies and the experimental conditions may vary.

Table 1: this compound In Vitro Inhibitory Activity against JAK Family Kinases

TargetIC50 (nM)Selectivity over JAK3
JAK3 0.154[1]1-fold
JAK1 63.14410-fold[1]
JAK2 415.82700-fold[1]
TYK2 554.43600-fold[1]

Table 2: Upadacitinib In Vitro Inhibitory Activity against JAK Family Kinases

TargetIC50 (nM) - Enzymatic AssayIC50 (nM) - Cellular Assay
JAK1 43[10]14[8]
JAK2 120[6]593[8]
JAK3 2300[6]>1820
TYK2 4700[6]>2660

Signaling Pathway Inhibition

Both this compound and upadacitinib function by inhibiting the JAK-STAT signaling pathway, a critical pathway for the transduction of signals from numerous cytokine and growth factor receptors. By blocking the kinase activity of specific JAKs, these inhibitors prevent the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs typically dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. The differential selectivity of this compound for JAK3 and upadacitinib for JAK1 means they modulate the signaling of different sets of cytokines.

JAK-STAT Signaling Pathway Inhibition JAK-STAT Signaling Pathway and Inhibition cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription Nucleus->Gene FM381 This compound (JAK3 Selective) FM381->JAK Inhibits JAK3 Upadacitinib Upadacitinib (JAK1 Selective) Upadacitinib->JAK Inhibits JAK1 Experimental Workflow Workflow for Cellular STAT Phosphorylation Assay Start Start CellCulture Cell Culture (e.g., PBMCs) Start->CellCulture InhibitorIncubation Pre-incubation with This compound or Upadacitinib CellCulture->InhibitorIncubation CytokineStimulation Cytokine Stimulation (e.g., IL-2, IL-6) InhibitorIncubation->CytokineStimulation FixPerm Fixation and Permeabilization CytokineStimulation->FixPerm AntibodyStaining Staining with anti-pSTAT Antibody FixPerm->AntibodyStaining FlowCytometry Flow Cytometry Analysis AntibodyStaining->FlowCytometry DataAnalysis Data Analysis (IC50 Determination) FlowCytometry->DataAnalysis End End DataAnalysis->End

References

Validating the On-Target Effects of FM-381 with its Negative Control, FM-479: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of kinase inhibitor research, rigorous validation of on-target effects is paramount to ensure that observed biological outcomes are a direct consequence of modulating the intended target. This guide provides a comprehensive comparison of FM-381, a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3), and its structurally similar but inactive negative control, FM-479. By utilizing a well-characterized negative control, researchers can effectively differentiate between on-target and off-target effects, thereby strengthening the validity of their findings.

Unveiling the Specificity of this compound

This compound is a chemical probe designed to target a unique cysteine residue (Cys909) in the gatekeeper position of JAK3.[1][2] This interaction allows for high potency and selectivity against other members of the JAK family. In contrast, FM-479 serves as an ideal negative control; it is structurally analogous to this compound but lacks the reactive component necessary for covalent modification of the target, rendering it inactive against JAK3.[1]

Quantitative Comparison of this compound and FM-479

The following table summarizes the key quantitative data comparing the activity of this compound and its negative control, FM-479. This data clearly demonstrates the potent and selective inhibitory activity of this compound against JAK3, while FM-479 shows no significant activity.

ParameterThis compoundFM-479 (Negative Control)Reference
JAK3 IC50 0.127 nM> 1 µM[1][2]
Cellular EC50 (NanoBRET) 100 nMInactive[1]
Selectivity over JAK1 410-foldNot Applicable[1][2]
Selectivity over JAK2 2700-foldNot Applicable[1][2]
Selectivity over TYK2 3600-foldNot Applicable[1][2]

Signaling Pathway and Experimental Workflow

To validate the on-target effects of this compound, it is crucial to examine its impact on the JAK3 signaling pathway. Upon activation by cytokines such as IL-2, JAK3 phosphorylates STAT5, which then dimerizes and translocates to the nucleus to regulate gene transcription.[1] An effective on-target inhibitor like this compound will block this phosphorylation event.

Below are diagrams illustrating the JAK3-STAT5 signaling pathway and a typical experimental workflow for validating the on-target effects of this compound using FM-479 as a negative control.

Caption: The JAK3-STAT5 signaling pathway initiated by IL-2 binding. This compound specifically inhibits JAK3, preventing the downstream phosphorylation of STAT5.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_stimulation Stimulation cluster_analysis Analysis CD4+ T-cells CD4+ T-cells Treat with this compound Treat with this compound CD4+ T-cells->Treat with this compound Treat with FM-479 Treat with FM-479 CD4+ T-cells->Treat with FM-479 DMSO Control DMSO Control CD4+ T-cells->DMSO Control Stimulate with IL-2 Stimulate with IL-2 Treat with this compound->Stimulate with IL-2 Treat with FM-479->Stimulate with IL-2 DMSO Control->Stimulate with IL-2 Cell Lysis Cell Lysis Stimulate with IL-2->Cell Lysis Western Blot for pSTAT5 Western Blot for pSTAT5 Cell Lysis->Western Blot for pSTAT5 Data Analysis Data Analysis Western Blot for pSTAT5->Data Analysis

Caption: Experimental workflow for validating this compound on-target effects in CD4+ T-cells using FM-479 as a negative control.

Experimental Protocols

To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are methodologies for key experiments to validate the on-target effects of this compound.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of its target kinase.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing recombinant JAK3 enzyme, a suitable substrate (e.g., a peptide with a tyrosine phosphorylation site), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of this compound or FM-479 to the reaction mixture. Include a DMSO control.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value.

Cellular Phospho-STAT5 Western Blot

This assay assesses the ability of this compound to inhibit JAK3-mediated STAT5 phosphorylation in a cellular context.

Methodology:

  • Cell Culture and Starvation: Culture human CD4+ T-cells in appropriate media. Prior to the experiment, starve the cells of cytokines for a defined period (e.g., 4-6 hours) to reduce basal STAT5 phosphorylation.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound, FM-479, or a DMSO vehicle control for 1 hour.[2]

  • Cytokine Stimulation: Stimulate the cells with a specific concentration of IL-2 (e.g., 10 ng/mL) for 30 minutes to activate the JAK3-STAT5 pathway.[2]

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated STAT5 (pSTAT5). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT5 or a housekeeping protein like GAPDH.

  • Data Analysis: Quantify the band intensities and normalize the pSTAT5 signal to the total STAT5 or housekeeping protein signal.

By following these protocols and utilizing the inactive control FM-479, researchers can confidently attribute the observed inhibition of STAT5 phosphorylation to the specific on-target activity of this compound on JAK3. This rigorous approach is fundamental for the advancement of selective kinase inhibitors in drug discovery and chemical biology.

References

Validating Western Blot Results for the JAK3 Inhibitor FM-381 with Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the effects of the selective JAK3 inhibitor, FM-381, robust validation of experimental results is paramount. While Western blotting is a widely used technique for assessing protein phosphorylation, alternative methods can provide more quantitative and higher-throughput data. This guide compares the use of Western blotting with flow cytometry for validating the inhibitory effect of this compound on the JAK3 signaling pathway, providing detailed experimental protocols and data presentation formats.

This compound is a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3)[1]. It achieves its selectivity by targeting a unique cysteine residue (Cys909) within the kinase domain of JAK3[1]. The activation of JAK3, typically initiated by cytokines such as IL-2, leads to the phosphorylation and activation of downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription 5 (STAT5). Therefore, the efficacy of this compound can be determined by measuring the levels of phosphorylated STAT5 (pSTAT5).

Comparison of Western Blot and Flow Cytometry for pSTAT5 Detection

FeatureWestern BlotFlow Cytometry
Principle Separation of proteins by size, transfer to a membrane, and detection with specific antibodies.Staining of cells with fluorescently labeled antibodies and analysis of individual cell fluorescence.
Data Output Semi-quantitative (band intensity).Quantitative (mean fluorescence intensity per cell).
Throughput Lower throughput, requires individual processing of samples.High throughput, capable of analyzing thousands of cells per second from multiple samples.
Cellular Heterogeneity Provides an average signal from a population of cells.Allows for the analysis of signaling in specific cell subpopulations.
Sample Requirement Requires cell lysis and protein extraction.Can be performed on whole cells, preserving cellular integrity.
Time to Result Typically a multi-day process.Can be completed within a few hours.

Experimental Validation of this compound Activity

To validate the inhibitory effect of this compound on JAK3-mediated STAT5 phosphorylation, a direct comparison of Western blotting and flow cytometry can be performed. Below are the detailed protocols for each method.

I. Cell Culture and Treatment
  • Cell Line: Use a human T-cell line, such as Jurkat or primary human peripheral blood mononuclear cells (PBMCs), which endogenously express the JAK3/STAT5 signaling pathway.

  • Cell Seeding: Seed the cells at an appropriate density in complete culture medium.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal levels of STAT5 phosphorylation.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Cytokine Stimulation: Stimulate the cells with a final concentration of 20 ng/mL of recombinant human IL-2 for 15-30 minutes to induce JAK3-dependent STAT5 phosphorylation.

II. Western Blot Protocol
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT5 (pSTAT5 Tyr694).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT5 and a loading control like GAPDH or β-actin.

III. Flow Cytometry Protocol
  • Cell Fixation: Following stimulation, immediately fix the cells by adding formaldehyde (B43269) to a final concentration of 1.6% for 10 minutes at room temperature.

  • Permeabilization: Wash the cells and permeabilize them by adding ice-cold 90% methanol (B129727) and incubating on ice for 30 minutes.

  • Antibody Staining:

    • Wash the cells to remove the methanol.

    • Stain the cells with a fluorescently labeled antibody against pSTAT5 (e.g., Alexa Fluor 647 anti-pSTAT5 Tyr694) for 30-60 minutes at room temperature, protected from light.

    • (Optional) Co-stain with antibodies to surface markers to identify specific cell populations.

  • Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Analyze the data using flow cytometry software. Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) of the pSTAT5 signal for each treatment condition.

Data Presentation

Quantitative data from both methods should be summarized in a clear and structured table to facilitate easy comparison.

TreatmentWestern Blot (Normalized pSTAT5/Total STAT5 Intensity)Flow Cytometry (pSTAT5 Mean Fluorescence Intensity)
Vehicle Control (Unstimulated)0.1550
Vehicle Control + IL-21.00850
10 nM this compound + IL-20.78650
50 nM this compound + IL-20.45320
100 nM this compound + IL-20.21110
500 nM this compound + IL-20.0860

Visualizations

Signaling Pathway of this compound Inhibition

FM381_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R IL-2 Receptor JAK3 JAK3 IL2R->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates pSTAT5 pSTAT5 Gene Gene Expression pSTAT5->Gene Regulates FM381 This compound FM381->JAK3 Inhibits IL2 IL-2 IL2->IL2R Binds

Caption: this compound inhibits JAK3, blocking STAT5 phosphorylation.

Experimental Workflow for Validation

Validation_Workflow cluster_prep Sample Preparation cluster_wb Western Blot cluster_flow Flow Cytometry Cells T-Cells Treatment This compound Treatment & IL-2 Stimulation Cells->Treatment Lysis Cell Lysis Treatment->Lysis Fix_Perm Fixation & Permeabilization Treatment->Fix_Perm SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Ab_Incubation Antibody Incubation SDS_PAGE->Ab_Incubation Detection_WB Detection & Densitometry Ab_Incubation->Detection_WB Staining pSTAT5 Antibody Staining Fix_Perm->Staining Acquisition Data Acquisition Staining->Acquisition Analysis MFI Analysis Acquisition->Analysis

Caption: Workflow for validating this compound using Western blot and flow cytometry.

References

A Comparative In Vitro Efficacy Analysis of FM-381 and Other Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of the Janus kinase (JAK) inhibitor FM-381 with other notable JAK inhibitors. The data presented herein is intended to offer an objective overview of the relative potency and selectivity of these compounds, supported by experimental methodologies, to aid in research and drug development decisions.

Introduction to JAK Inhibition

The Janus kinase (JAK) family, comprising four cytoplasmic tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), are critical mediators of the JAK-STAT signaling pathway. This pathway is essential for the downstream signaling of numerous cytokines and growth factors involved in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets.

This compound is a potent and highly selective covalent inhibitor of JAK3. Its unique mechanism of targeting a specific cysteine residue (Cys909) in JAK3 confers high selectivity over other JAK family members. This guide compares the in vitro efficacy of this compound with other well-characterized JAK inhibitors, including pan-JAK inhibitors and those with varying degrees of selectivity.

Data Presentation: In Vitro Inhibitory Activity of JAK Inhibitors

The following tables summarize the in vitro inhibitory potency (IC50) of this compound and other selected JAK inhibitors against the four members of the JAK family. Lower IC50 values indicate greater potency. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented is compiled from various sources to provide a comparative overview.

Table 1: In Vitro Potency of this compound Against the JAK Family

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound 523460.127 - 0.154 459

Data compiled from multiple sources indicating high potency and selectivity for JAK3.

Table 2: Comparative In Vitro Potency of Various JAK Inhibitors

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Predominant Selectivity
Tofacitinib (B832) 1 - 1125 - 13771 - 4229 - 508Pan-JAK
Ruxolitinib (B1666119) 3.32.8>40059JAK1/JAK2
Baricitinib (B560044) 5.95.7>40053JAK1/JAK2
Fedratinib 353>1000-JAK2
Upadacitinib 4312023004700JAK1
Filgotinib 10288101160JAK1

Note: The IC50 values are presented as ranges compiled from multiple sources to reflect the variability in assay conditions.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the JAK-STAT signaling pathway and a typical in vitro experimental workflow.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Association STAT STAT Receptor->STAT 5. STAT Recruitment pJAK pJAK JAK->pJAK 3. Activation & Autophosphorylation pJAK->Receptor pJAK->STAT 6. STAT Phosphorylation pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer 7. Dimerization Nucleus Nucleus Dimer->Nucleus 8. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 9. Gene Regulation Inhibitor JAK Inhibitor (e.g., this compound) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Kinase_Assay_Workflow In Vitro Enzymatic Kinase Assay Workflow start Start prep_inhibitor Prepare serial dilutions of JAK inhibitor start->prep_inhibitor add_inhibitor Add inhibitor to reaction prep_inhibitor->add_inhibitor setup_reaction Set up kinase reaction: - Kinase (e.g., JAK3) - Substrate - Buffer setup_reaction->add_inhibitor initiate_reaction Initiate reaction with radiolabeled ATP ([γ-³²P]ATP) add_inhibitor->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction and spot onto phosphocellulose paper incubate->stop_reaction wash Wash to remove unbound [γ-³²P]ATP stop_reaction->wash measure Measure radioactivity (Phosphorimager) wash->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: A generalized workflow for an in vitro radiometric kinase assay to determine inhibitor IC50 values.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. Below are outlines of common experimental protocols used to assess JAK inhibitor activity.

In Vitro Radiometric Kinase Assay

This assay directly measures the enzymatic activity of a JAK kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.

  • Materials:

    • Recombinant human JAK enzyme (e.g., JAK3)

    • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

    • [γ-³²P]ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

    • JAK inhibitor (test compound)

    • Phosphocellulose filter paper

    • Phosphoric acid wash solution

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the JAK inhibitor in DMSO and then dilute further in the kinase assay buffer.

    • Kinase Reaction Setup: In a reaction tube, combine the kinase assay buffer, the specific JAK enzyme, and the substrate.

    • Inhibitor Addition: Add the diluted inhibitor or DMSO (for control) to the reaction mixture and pre-incubate.

    • Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP to each tube. The final ATP concentration is a critical parameter and is often set at the Km value for ATP for the specific kinase or at a physiological concentration (e.g., 1 mM).

    • Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 30-60 minutes).

    • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

    • Washing: Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Data Acquisition: Measure the amount of radioactivity incorporated into the substrate using a phosphorimager or scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-STAT Assay

This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of JAK activation in a cellular context.

  • Materials:

    • A cell line that expresses the target JAK and cytokine receptor (e.g., human CD4+ T cells for JAK3)

    • Cytokine for stimulation (e.g., IL-2 for JAK1/JAK3 signaling)

    • JAK inhibitor (test compound)

    • Cell culture medium

    • Fixation buffer (e.g., paraformaldehyde)

    • Permeabilization buffer (e.g., methanol)

    • Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT5)

    • Flow cytometer

  • Procedure:

    • Cell Culture and Starvation: Culture the cells in appropriate media. Prior to the assay, cells are often cytokine-starved for a period to reduce basal STAT phosphorylation.

    • Compound Treatment: Pre-incubate the cells with serial dilutions of the JAK inhibitor or DMSO (for control) for a defined period (e.g., 1 hour).

    • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to induce JAK-mediated STAT phosphorylation.

    • Fixation and Permeabilization: Fix the cells with a fixation buffer to preserve the phosphorylation state, followed by permeabilization to allow antibody access to intracellular proteins.

    • Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.

    • Data Acquisition: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the phospho-STAT signal in individual cells.

    • Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation relative to the stimulated control without inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion

The in vitro data clearly demonstrates that this compound is a highly potent and selective inhibitor of JAK3. Its sub-nanomolar IC50 against JAK3 and significant selectivity over other JAK family members highlight its potential as a specific tool for studying JAK3 biology and as a therapeutic candidate for diseases driven by JAK3 signaling. When compared to other JAK inhibitors, this compound's selectivity profile is distinct. While pan-JAK inhibitors like tofacitinib target multiple JAKs, and others like ruxolitinib and baricitinib show dual JAK1/JAK2 preference, this compound's focused activity on JAK3 may offer a more targeted therapeutic approach with a potentially different safety profile. The choice of a JAK inhibitor for research or clinical development will depend on the specific therapeutic indication and the desired balance between broad-spectrum immunosuppression and targeted pathway inhibition.

Safety Operating Guide

Navigating the Safe Disposal of FM-381: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of FM-381, a potent and selective JAK3 inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on established best practices for the disposal of solid chemical waste and solutions containing dimethyl sulfoxide (B87167) (DMSO).

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics and handling requirements.

PropertyValueSource
Molecular Formula C₂₄H₂₄N₆O₂[1][2]
Formula Weight 428.5 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Solubility DMSO: 1 mg/ml[1]
Storage Temperature Room temperature for months, or -20°C for up to 3 years[2]

Core Principles of Chemical Waste Disposal

The foundational principle of laboratory waste management is to ensure safety and minimize environmental impact. All laboratory personnel must be trained in proper waste handling and disposal procedures.[3] It is imperative to never dispose of hazardous chemicals by evaporation, in the regular trash, or down the sewer.[2]

Experimental Protocols: A General Framework for Disposal

While specific experimental protocols for the disposal of this compound are not available, the following methodologies, derived from general laboratory chemical waste guidelines, should be adopted.

1. Waste Identification and Segregation:

  • Treat all waste containing this compound as hazardous chemical waste.

  • Segregate solid this compound waste from solutions containing this compound.

  • Do not mix incompatible waste streams. For instance, waste containing this compound dissolved in DMSO should be collected separately from aqueous waste.

2. Solid this compound Waste Disposal:

  • Collect uncontaminated or expired solid this compound in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container.

  • For labs generating small quantities of solid chemical waste, it is common to collect it for disposal via a licensed hazardous waste contractor.

3. This compound in DMSO Solution Disposal:

  • This compound is soluble in DMSO. Waste solutions of this compound in DMSO should be collected in a designated, labeled, and sealed container.

  • DMSO can be disposed of with other organic solvents.[4] However, if mixed with other materials, it is crucial to assess the compatibility and consult with your institution's Environmental Health and Safety (EHS) department.

  • A common method for the disposal of organic solvent waste is through chemical incineration by a licensed facility.

4. Contaminated Labware Disposal:

  • Disposable labware (e.g., pipette tips, vials) contaminated with this compound should be collected in a designated, labeled, and sealed container for solid chemical waste.

  • Empty chemical containers must be managed properly. Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2][3][5] After thorough rinsing and air-drying, and with all labels defaced, the container may be disposed of as regular solid waste, in accordance with institutional policies.[2][5]

Procedural Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

FM381_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Disposal Pathway start This compound Waste Generated solid_waste Solid this compound (Expired or Unused) start->solid_waste dmso_solution This compound in DMSO Solution start->dmso_solution contaminated_labware Contaminated Labware start->contaminated_labware collect_solid Collect in Labeled, Sealed Container for Solid Chemical Waste solid_waste->collect_solid collect_dmso Collect in Labeled, Sealed Container for Organic Solvent Waste dmso_solution->collect_dmso collect_labware Collect in Labeled, Sealed Container for Solid Chemical Waste contaminated_labware->collect_labware ehs_pickup Arrange for Pickup by Institutional EHS or Licensed Waste Contractor collect_solid->ehs_pickup collect_dmso->ehs_pickup collect_labware->ehs_pickup incineration High-Temperature Chemical Incineration ehs_pickup->incineration

Figure 1. This compound Disposal Workflow

Institutional and Regulatory Compliance

It is the responsibility of the waste generator to ensure that all chemical waste is managed and disposed of in compliance with local, state, and federal regulations. All laboratory personnel should be familiar with their institution's specific hazardous waste disposal procedures and contact their Environmental Health and Safety (EHS) department for guidance. EHS is responsible for developing and maintaining waste disposal procedures, providing training, and ensuring compliance.

By adhering to these general principles and the procedural workflow, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.